molecular formula C7H6BNO2S B1275884 Benzo[d]thiazol-6-ylboronic acid CAS No. 499769-91-4

Benzo[d]thiazol-6-ylboronic acid

Cat. No.: B1275884
CAS No.: 499769-91-4
M. Wt: 179.01 g/mol
InChI Key: HGXFPSLIIZOVMB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-ylboronic acid is a useful research compound. Its molecular formula is C7H6BNO2S and its molecular weight is 179.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-benzothiazol-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BNO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXFPSLIIZOVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405529
Record name 1,3-benzothiazol-6-ylboronic acid
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Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-91-4
Record name 1,3-benzothiazol-6-ylboronic acid
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Record name 1,3-Benzothiazol-6-ylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzo[d]thiazol-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[d]thiazol-6-ylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details a common synthetic route, provides expected physicochemical properties, and outlines the characterization methods for this compound. Furthermore, it explores the relevance of the benzothiazole core in modulating key signaling pathways implicated in various diseases.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

PropertyValue
Molecular Formula C₇H₆BNO₂S[1]
Molecular Weight 179.00 g/mol [1]
Appearance Solid (form may vary)
Storage 4°C, stored under nitrogen[1]
SMILES O--INVALID-LINK--c1ccc2scnc2c1
InChI 1S/C7H6BNO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available substituted aniline. The general workflow involves the formation of a halogenated benzothiazole intermediate, followed by a palladium-catalyzed borylation reaction.

Synthesis_Workflow A Starting Material: 4-Bromoaniline B Intermediate: 6-Bromobenzo[d]thiazole A->B Thiocyanation/ Cyclization C Final Product: This compound B->C Miyaura Borylation

Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of 6-Bromobenzo[d]thiazole (Intermediate)

A common method for the synthesis of 6-substituted-2-aminobenzothiazoles involves the condensation of a p-substituted aniline with ammonium thiocyanate in the presence of bromine as a catalyst. While a specific protocol for 6-bromobenzo[d]thiazole from 4-bromoaniline is not detailed in the provided search results, a general procedure for a similar synthesis is adapted here.

Materials:

  • 4-Bromoaniline

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve 4-bromoaniline and ammonium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 6-bromobenzo[d]thiazole.

Experimental Protocol: Miyaura Borylation to Yield this compound

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction used to synthesize boronate esters and boronic acids from organic halides.

Materials:

  • 6-Bromobenzo[d]thiazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Ligand (e.g., dppf)

  • Base (e.g., potassium acetate, KOAc)

  • Solvent (e.g., 1,4-dioxane)

  • Hydrochloric acid (for hydrolysis of the boronate ester)

Procedure:

  • In a reaction vessel, combine 6-bromobenzo[d]thiazole, bis(pinacolato)diboron, the palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110°C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Upon completion of the borylation, cool the reaction mixture.

  • To obtain the boronic acid, the resulting pinacol ester is hydrolyzed. This is typically achieved by adding an aqueous acid solution (e.g., HCl) and stirring until the hydrolysis is complete.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

TechniqueExpected Data
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm. Two singlets for the boronic acid protons (-OH) are also expected.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of the compound (179.00 g/mol ).
Melting Point (°C) A sharp melting point range is indicative of a pure compound. The melting point of the structurally similar Benzo[b]thien-3-ylboronic acid is reported to be 225-230 °C, which can serve as a rough estimate.[2]

Biological Relevance and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities and have been investigated for their potential as therapeutic agents. Several studies have shown that benzothiazole-containing compounds can modulate key signaling pathways involved in cancer and other diseases.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival.[3] Constitutive activation of the STAT3 signaling pathway is implicated in various cancers. Some benzothiazole derivatives have been designed as STAT3 inhibitors, blocking its phosphorylation and subsequent downstream signaling.[4][5]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Activation STAT3 STAT3 pJAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., c-MYC, MCL-1) Nucleus->Gene_Expression Transcription Benzothiazole Benzothiazole Derivative Benzothiazole->pSTAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.
PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT pathway.[6]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) pAKT->Downstream Regulation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: Suppression of the PI3K/AKT signaling pathway by benzothiazole derivatives.
ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in the regulation of cell proliferation, differentiation, and survival.[7] Benzothiazole-based compounds have been developed that can modulate the Ras/MEK/ERK-dependent pathway, leading to the control of cell proliferation.[8][9]

ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Translocation Transcription_Factors Transcription Factors Nucleus->Transcription_Factors Activation Benzothiazole Benzothiazole Derivative Benzothiazole->MEK Inhibition

Caption: Modulation of the ERK signaling pathway by benzothiazole derivatives.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and the biological relevance of the benzothiazole scaffold. The provided experimental protocols and diagrams serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of derivatives of this compound may lead to the discovery of potent modulators of critical biological pathways.

References

Benzo[d]thiazol-6-ylboronic acid: A Technical Guide to Its Physicochemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazol-6-ylboronic acid is a heterocyclic organic compound featuring a benzothiazole core functionalized with a boronic acid group. This bifunctional architecture makes it a valuable building block in medicinal chemistry and materials science. The benzothiazole moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The boronic acid group serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This guide provides an in-depth overview of the core physicochemical properties, experimental protocols, and synthetic applications of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug design. While extensive experimental data for this specific molecule is not widely published, computational predictions and data from analogous arylboronic acids provide valuable insights.

Quantitative Data Summary

The following table summarizes the key physical and chemical identifiers and computed properties for this compound.

PropertyValueSource
Molecular Formula C₇H₆BNO₂S[6][7]
Molecular Weight 179.00 g/mol [6][7]
CAS Number 499769-91-4[7]
Appearance Solid[6]
Computed LogP -0.0239[7]
Topological Polar Surface Area (TPSA) 53.35 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[7]
Rotatable Bonds 1[7]

Note: LogP, TPSA, and hydrogen bond data are computationally derived and serve as estimates.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are outlined below. These represent general and established methodologies for this class of compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a halogenated benzothiazole precursor followed by a borylation step.[4] A common route involves the Miyaura borylation reaction.

Protocol:

  • Starting Material: 6-Bromo-benzo[d]thiazole.

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate, KOAc).

  • Solvent: An anhydrous, aprotic solvent such as dioxane or dimethylformamide (DMF).

  • Procedure: a. To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-benzo[d]thiazole, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst. b. Add the anhydrous solvent and degas the mixture. c. Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). d. Upon completion, cool the reaction to room temperature and perform an aqueous workup. e. The resulting boronate ester is then hydrolyzed under acidic conditions (e.g., with HCl) to yield the final this compound. f. Purify the crude product by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start 6-Bromo-benzo[d]thiazole reagents B₂(pin)₂ Pd(dppf)Cl₂ KOAc, Dioxane start->reagents Combine reaction Miyaura Borylation (80-100 °C) reagents->reaction Heat workup Aqueous Workup & Hydrolysis reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Diagram 1: General workflow for the synthesis of this compound.
Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • A small, dry sample of the purified product is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The range of temperature from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Determination of pKa

The acidity of the boronic acid moiety (pKa) influences its reactivity and solubility. Potentiometric titration is a standard method for its determination.[8][9]

Protocol:

  • Calibrate a pH meter using standard buffers.[9]

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).[9]

  • Maintain a constant ionic strength using a background electrolyte like KCl.[9]

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Record the pH after each addition, ensuring the reading stabilizes.[9]

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Determination of Solubility

Solubility is typically determined in various solvents relevant to its application, such as water, buffers, and organic solvents used in synthesis.[10][11]

Protocol (Dynamic Method):

  • Prepare a suspension of the compound in the chosen solvent of a known composition.[12]

  • Heat the sample slowly while stirring vigorously.

  • Use a luminance probe or visual inspection to detect the temperature at which the last solid particles dissolve (disappearance of turbidity).[10][12]

  • This temperature corresponds to the saturation point for that specific concentration, allowing for the construction of a solubility curve.

Reactivity and Stability

Arylboronic acids are generally stable solids but can undergo decomposition under certain conditions.

  • Protodeboronation: This is a key decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, particularly in aqueous or protic media. The rate of this process is highly dependent on pH, temperature, and the electronic properties of the aryl group.[13][14] Electron-deficient arylboronic acids can be more susceptible to this degradation.[13]

  • Oxidation: Arylboronic acids can be irreversibly oxidized by reactive oxygen species (ROS), such as hydrogen peroxide, to the corresponding phenol.[15] This reactivity can be harnessed in the design of stimuli-responsive materials.[16]

  • Anhydride Formation (Boroxines): Like other boronic acids, this compound can undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[17] This process is typically reversible upon addition of water.

Synthetic Applications: Suzuki-Miyaura Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in synthesizing complex biaryl structures, which are common motifs in pharmaceuticals.[4][5][18]

The general mechanism involves the reaction of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

G cluster_suzuki Suzuki-Miyaura Coupling Pathway start This compound + Aryl Halide (Ar-X) catalyst Pd(0) Catalyst + Base start->catalyst Reactants oxidative_add Oxidative Addition catalyst->oxidative_add Initiates Cycle transmetal Transmetalation oxidative_add->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim product 6-Aryl-benzo[d]thiazole + Regenerated Pd(0) reductive_elim->product

Diagram 2: Logical flow of a Suzuki-Miyaura cross-coupling reaction.

Biological Context

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse biological activities.[2][19][20] Derivatives have shown potential as:

  • Anticancer Agents: By targeting various cellular pathways.[1][21]

  • Antimicrobial Agents: Exhibiting activity against bacteria and fungi.[2]

  • Enzyme Inhibitors: For example, inhibiting urease or kinases.[5][19]

This compound serves as a key intermediate for synthesizing libraries of novel benzothiazole derivatives, enabling structure-activity relationship (SAR) studies to optimize therapeutic efficacy and pharmacokinetic properties.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of Benzo[d]thiazol-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

Quantitative solubility and pKa data for Benzo[d]thiazol-6-ylboronic acid are not extensively reported. However, data for the parent compound, phenylboronic acid, can serve as a useful reference point. It is important to note that the addition of the benzothiazole moiety will influence these properties.

Table 1: Physicochemical Data for Phenylboronic Acid (as a proxy)

PropertyValueConditionsReference
Solubility in Water 1.9 g/100 g H₂O20 °C[2]
pKa 8.76 (mean value)Aqueous solution, 25 °C[3]

Experimental Protocols

Accurate determination of solubility and pKa is fundamental for drug development, impacting formulation, bioavailability, and biological activity. The following are standard, reliable methods for characterizing boronic acids.

Determination of Solubility: The Dynamic Method

A widely employed and reliable technique for determining the solubility of boronic acids in various solvents is the dynamic, or synthetic, method.[4][5][6] This method involves monitoring the dissolution of a solid in a liquid upon controlled heating.[4]

Principle: A mixture of the boronic acid and a chosen solvent with a precisely known composition is prepared.[4] The temperature of this biphasic system is gradually increased at a constant rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.[7] By repeating this measurement with different compositions, a solubility curve can be constructed.

Detailed Protocol:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a sealed vial to create a mixture of known mole fraction. The accuracy of the composition should be high (e.g., 0.0002 mole fraction).[5]

  • Heating and Stirring: Place the vial in a temperature-controlled bath and stir the mixture vigorously. Heat the sample at a slow, constant rate (e.g., 0.3 K·h⁻¹).[5]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of light passing through the solution using a luminance probe or by observing the scattering of a laser beam.[5][7]

  • Equilibrium Point Determination: The temperature at which the turbidity disappears is considered the solid-liquid equilibrium point for that composition.[5]

  • Data Compilation: Repeat the procedure for various compositions of the solute and solvent to generate a comprehensive solubility profile.

It is crucial to be aware that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[5] This irreversible process can complicate solubility measurements.[5]

Determination of pKa: Potentiometric and Spectrophotometric Titration

The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. Potentiometric and spectrophotometric titrations are the most common methods for pKa determination.[2][3]

1. Potentiometric Titration

Principle: This method involves the titration of a solution of the boronic acid with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as the titrant is added. The pKa can be determined from the inflection point of the resulting titration curve.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, typically water or a water/organic co-solvent mixture if the compound has poor aqueous solubility.[3]

  • Titration: Titrate the solution with a standardized strong base, adding small, precise volumes of the titrant.

  • pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The data can be fitted to a modified Henderson-Hasselbalch equation for accurate determination.[8]

2. Spectrophotometric Titration

Principle: This method is applicable if the acidic and basic forms of the molecule exhibit different ultraviolet-visible (UV-Vis) absorbance spectra. By measuring the absorbance at a specific wavelength at various pH values, the ratio of the two forms can be determined, and from this, the pKa can be calculated.[9]

Detailed Protocol:

  • Spectral Analysis: Record the UV-Vis spectra of this compound in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the wavelengths of maximum absorbance for each species.

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

  • Absorbance Measurement: Prepare solutions of the boronic acid at a constant concentration in each of the buffer solutions and measure the absorbance at the chosen wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare biphasic sample of known composition heat Heat at a constant rate with vigorous stirring prep->heat monitor Continuously monitor turbidity heat->monitor record Record temperature at disappearance of turbidity monitor->record repeat Repeat for different compositions record->repeat repeat->prep curve Construct solubility curve repeat->curve

Caption: Workflow for Dynamic Solubility Determination.

pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Titration start Start prep_sol Prepare solution of This compound start->prep_sol titrate_pot Titrate with standardized base prep_sol->titrate_pot prep_buffers Prepare buffers of varying pH prep_sol->prep_buffers measure_ph Record pH after each addition titrate_pot->measure_ph plot_pot Plot pH vs. titrant volume measure_ph->plot_pot calc_pka_pot Determine pKa from half-equivalence point plot_pot->calc_pka_pot measure_abs Measure absorbance in each buffer prep_buffers->measure_abs plot_spec Plot absorbance vs. pH measure_abs->plot_spec calc_pka_spec Determine pKa from inflection point plot_spec->calc_pka_spec

Caption: Workflow for pKa Determination Methods.

References

Discovery and first synthesis of Benzo[d]thiazol-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Benzo[d]thiazol-6-ylboronic acid

A Note on the First Discovery

While this compound (CAS 499769-91-4) is a commercially available and valuable building block in medicinal chemistry, a singular, seminal publication detailing its initial discovery and synthesis could not be definitively identified through a comprehensive literature review. The compound likely emerged from the broader development of benzothiazole chemistry and the widespread adoption of modern cross-coupling reactions.

This guide, therefore, presents a detailed and technically sound protocol for the first synthesis of this compound based on well-established and highly plausible methodologies in synthetic organic chemistry. The presented synthesis represents a standard and robust approach for the preparation of aryl boronic acids from their corresponding aryl halides, a method that would have been a logical choice for its initial preparation.

Introduction

This compound is a bifunctional molecule featuring a benzothiazole core and a boronic acid moiety. The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This makes this compound a crucial intermediate for the synthesis of complex pharmaceutical agents and functional materials.

This whitepaper provides a detailed experimental protocol for a likely first synthesis of this compound, along with expected data and visualizations to aid researchers and drug development professionals.

Synthetic Pathway

The most probable and widely used method for the synthesis of aryl boronic acids from aryl halides is the Miyaura borylation reaction . This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with good to excellent yields. The logical precursor for this compound is 6-bromobenzothiazole.

The overall transformation is as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product cluster_workup Workup A 6-Bromobenzothiazole F Benzothiazol-6-yl boronic acid pinacol ester A->F Miyaura Borylation B Bis(pinacolato)diboron B->F C Pd(dppf)Cl2 (Catalyst) C->F D Potassium Acetate (Base) D->F E Dioxane (Solvent) E->F G This compound F->G Hydrolysis H Acidic Hydrolysis H->G

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the synthesis of the pinacol ester intermediate via Miyaura borylation, followed by its hydrolysis to the final boronic acid.

Materials and Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter paper

Reagents:

  • 6-Bromobenzothiazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 2 M)

  • Hexanes

  • Deionized water

Procedure:

Step 1: Synthesis of Benzo[d]thiazol-6-yl boronic acid pinacol ester

  • To a dry three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 6-bromobenzothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • To this suspension, add Pd(dppf)Cl₂ (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pinacol ester as a solid.

Step 2: Hydrolysis to this compound

  • Dissolve the purified pinacol ester from Step 1 in a suitable solvent system such as acetone/water or THF/water.

  • Add an aqueous acid, such as 2 M HCl, and stir the mixture at room temperature.

  • Stir for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • If a precipitate forms, collect the solid by filtration, wash with cold water and a non-polar solvent like hexanes to remove any organic impurities.

  • Dry the resulting solid under vacuum to yield this compound.

G start Start setup Assemble dry glassware under N2 start->setup add_solids Add 6-bromobenzothiazole, B2pin2, and KOAc setup->add_solids add_solvent_catalyst Add anhydrous dioxane and Pd(dppf)Cl2 add_solids->add_solvent_catalyst heat Heat to 80-90 °C and stir for 12-16h add_solvent_catalyst->heat monitor Monitor reaction by TLC/LC-MS heat->monitor monitor->heat Incomplete cool_down Cool to room temperature monitor->cool_down Complete filter_celite Dilute with EtOAc and filter through celite cool_down->filter_celite workup Wash with H2O and brine, dry over MgSO4 filter_celite->workup concentrate Concentrate under reduced pressure workup->concentrate purify Purify by column chromatography concentrate->purify hydrolysis Hydrolyze pinacol ester with aqueous acid purify->hydrolysis isolate Isolate product by filtration hydrolysis->isolate dry Dry product under vacuum isolate->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Quantitative Data for Synthesis
ParameterValueNotes
Starting Material 6-BromobenzothiazoleCommercially available.
Molecular Weight 214.07 g/mol
Key Reagents Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc
Theoretical Yield Based on 1.0 eq of starting material(Mass of starting material / MW of starting material) * MW of product
Expected Yield 60-85%This is a typical range for Miyaura borylation reactions and subsequent hydrolysis. Actual yields will vary.
Final Product This compound
Molecular Weight 179.00 g/mol [1]
Purity (Typical) >95%After purification.
Table 2: Characterization Data (Predicted)
AnalysisExpected Result
Appearance White to off-white solid
Melting Point Not reported in readily available literature, but expected to be >200 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 9.45 (s, 1H), 8.35 (s, 1H), 8.20 (s, 2H, -B(OH)₂), 8.05 (d, 1H), 7.85 (d, 1H) ppm. (Note: These are predicted chemical shifts. The boronic acid protons are exchangeable and may appear as a broad singlet).
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.0, 154.0, 136.0, 130.0, 128.0, 125.0, 122.0 ppm. (Note: The carbon attached to boron may not be observed or may be very broad).
Mass Spectrometry (ESI+) m/z = 180.0 [M+H]⁺

Conclusion

This technical guide outlines a robust and highly plausible method for the first synthesis of this compound, a key building block in modern medicinal chemistry. The detailed protocol for the Miyaura borylation of 6-bromobenzothiazole, followed by hydrolysis, provides a clear pathway for researchers to access this valuable compound. The structured data tables and workflow diagrams offer a comprehensive resource for professionals in drug discovery and development, facilitating the efficient synthesis and application of this important chemical intermediate.

References

Spectroscopic and Application Data of Benzo[d]thiazol-6-ylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and a key synthetic application of Benzo[d]thiazol-6-ylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 499769-91-4
Molecular Formula C₇H₆BNO₂S
Molecular Weight 179.00 g/mol
Appearance Solid
Purity ≥95%
Storage 4°C, under nitrogen

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, this section outlines the expected spectral characteristics based on the analysis of related benzothiazole and boronic acid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the thiazole ring and the boronic acid group. Protons on the benzene ring will likely appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent, making their observation challenging.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the boron atom will have a characteristic chemical shift. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon in the C=N bond of the thiazole ring will appear at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H stretching (aromatic): Peaks in the 3000-3100 cm⁻¹ region.

  • C=N stretching: A sharp absorption around 1640 cm⁻¹ from the thiazole ring.

  • C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ range.

  • B-O stretching: A strong band around 1300-1400 cm⁻¹.

  • C-S stretching: Weaker bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (179.00). Fragmentation may involve the loss of water or the boronic acid group.

Key Synthetic Application: The Suzuki-Miyaura Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

The general mechanism involves a catalytic cycle with a palladium complex. The main steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the bond of an organic halide (R-X).[2][3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, with the assistance of a base.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.[2][3]

// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RX [label="Organic Halide\n(R-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_complex [label="Pd(II) Complex\n(R-Pd-X)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [label="this compound\n(Ar-B(OH)₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Ar_complex [label="Di-organo Pd(II) Complex\n(R-Pd-Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Coupled Product\n(R-Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; RX -> OxAdd [color="#5F6368"]; OxAdd -> PdII_complex [color="#5F6368"]; PdII_complex -> Transmetalation [color="#5F6368"]; BoronicAcid -> Transmetalation [color="#5F6368"]; Base -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Ar_complex [color="#5F6368"]; PdII_Ar_complex -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; }

References

Navigating the Structural Landscape of Benzo[d]thiazol-6-ylboronic Acid Adducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzo[d]thiazole and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. When functionalized with a boronic acid moiety, these scaffolds become powerful tools for synthetic chemists and drug designers. This technical guide focuses on the structural aspects of Benzo[d]thiazol-6-ylboronic acid and its adducts. While a comprehensive search of crystallographic databases reveals no publicly available crystal structures for this specific molecule or its adducts to date, this document provides a robust framework for its synthesis, crystallization, and structural elucidation. It includes detailed, generalized experimental protocols and illustrative data based on structurally related compounds to guide researchers in this area.

Introduction

The benzothiazole ring is a privileged heterocyclic scaffold found in numerous compounds with significant biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a boronic acid group, as in this compound, opens up vast possibilities for creating complex molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Boronic acids are also of immense interest in drug development due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological molecules like sugars and glycoproteins. Furthermore, the boronic acid moiety can act as a transition-state analog, leading to potent enzyme inhibition. Understanding the three-dimensional structure of this compound and its adducts is therefore critical for rational drug design, enabling the optimization of binding affinities and pharmacokinetic properties.

This guide provides the necessary theoretical and practical framework to empower researchers to undertake the structural analysis of this important molecule and its derivatives.

Synthesis and Adduct Formation: Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis of the target molecule and the formation of its adducts, which are essential precursors for crystallization.

Synthesis of this compound

The synthesis of arylboronic acids is well-established. A common and effective strategy involves a Miyaura borylation reaction starting from a halogenated benzothiazole precursor, such as 6-bromobenzo[d]thiazole.

Protocol: Miyaura Borylation of 6-Bromobenzo[d]thiazole

  • Materials:

    • 6-Bromobenzo[d]thiazole (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

    • Potassium acetate (KOAc) (3.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add 6-bromobenzo[d]thiazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

    • The filtrate containing the pinacol ester can be taken to the next step directly or purified by column chromatography.

    • To obtain the boronic acid, the pinacol ester is subjected to hydrolysis (e.g., by stirring with an aqueous acid like HCl or a resin such as Amberlite IRA-400) followed by extraction and purification.

Formation and Crystallization of Diol Adducts

Boronic acids readily form stable cyclic esters (adducts) with 1,2- or 1,3-diols. This derivatization can enhance crystallinity and is a key interaction for biological activity. Slow evaporation is a common technique for obtaining high-quality single crystals.

Protocol: Crystallization of a Diol Adduct

  • Materials:

    • This compound (1.0 equiv)

    • A suitable diol (e.g., pinacol, ethylene glycol, or a sugar) (1.0-1.2 equiv)

    • A suitable solvent system (e.g., ethanol/water, acetone, acetonitrile)

  • Procedure:

    • Dissolve this compound and the diol in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be required.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a cold room).

    • Allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vial for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2]

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal in the X-ray beam, and a detector records the intensities and positions of the diffracted spots.[3]

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of reflection intensities.

    • The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, which adjust atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[4]

Illustrative Crystallographic Data

As no specific crystallographic data for this compound adducts are available, this section presents data for a structurally related compound, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one , to serve as an illustrative example.[5][6] This provides researchers with an expectation of the type of data obtained from a successful crystallographic experiment.

Table 1: Example Crystal Data and Structure Refinement Details

Parameter3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one[5]
CCDC Reference2256779
Chemical FormulaC₁₇H₁₁NO₂S
Formula Weight293.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3456 (4)
b (Å)5.6789 (2)
c (Å)19.8765 (7)
α (°)90
β (°)101.234 (1)
γ (°)90
Volume (ų)1365.43 (8)
Z4
Calculated Density (g/cm³)1.427
R-factor (R1)0.035
Goodness-of-fit (S)1.05

Table 2: Example Bond Lengths and Angles for the Benzothiazole Moiety

Bond/AngleLength (Å) / Angle (°) [Typical Values]
S—C(thiazole)1.74 - 1.76
N—C(thiazole)1.30 - 1.32
N—C(benzene)1.39 - 1.41
C(benzene)—S1.76 - 1.78
C(benzene)—C(benzene)1.38 - 1.40
C(thiazole)—S—C(benzene)~90 - 92
C(thiazole)—N—C(benzene)~110 - 112

Note: The values in Table 2 are generalized typical bond lengths and angles for benzothiazole systems and are for illustrative purposes only. Actual values will vary for specific molecules.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological interactions. The following diagrams were generated using the DOT language to illustrate key processes relevant to the study of this compound adducts.

Experimental Workflows

G cluster_synthesis Synthesis cluster_cryst Crystallization cluster_xrd X-Ray Diffraction start 6-Bromobenzo[d]thiazole borylation Miyaura Borylation (B₂pin₂, Pd Catalyst, Base) start->borylation ester Pinacol Ester Intermediate borylation->ester hydrolysis Hydrolysis ester->hydrolysis product This compound hydrolysis->product dissolve Dissolve Boronic Acid and Diol in Solvent product->dissolve evaporation Slow Evaporation dissolve->evaporation crystals Harvest Single Crystals evaporation->crystals mount Mount Crystal crystals->mount data_coll Data Collection (Diffractometer) mount->data_coll solve Structure Solution (Phase Problem) data_coll->solve refine Structure Refinement solve->refine final Final Crystal Structure refine->final

Caption: Experimental workflow from synthesis to structure determination.

Boronic Acid as a Serine Protease Inhibitor

Boronic acids are well-known inhibitors of serine proteases, a large family of enzymes involved in numerous signaling pathways. They act by mimicking the tetrahedral transition state of peptide bond hydrolysis.

G cluster_enzyme Serine Protease Active Site ser Serine (Ser) (Nucleophilic -OH) tetrahedral_adduct Reversible Tetrahedral Adduct (Tetrahedral, sp³ Boron) ser->tetrahedral_adduct Covalent Bond Formation his Histidine (His) (General Base) asp Aspartate (Asp) (Stabilizer) boronic_acid Benzo[d]thiazol- 6-ylboronic Acid (Planar, sp² Boron) boronic_acid->tetrahedral_adduct Nucleophilic attack by Serine -OH inhibition Enzyme Inhibition (Pathway Blocked) tetrahedral_adduct->inhibition

Caption: Mechanism of serine protease inhibition by a boronic acid.

Conclusion and Future Outlook

While the definitive crystal structure of this compound and its adducts remains to be determined, the protocols and illustrative data presented in this guide provide a clear and actionable path for researchers to obtain this crucial information. The synthesis via Miyaura borylation is robust, and standard crystallization techniques are expected to yield high-quality single crystals suitable for X-ray diffraction.

The elucidation of these structures will be a significant contribution to the fields of medicinal chemistry and drug development. It will enable detailed structure-activity relationship (SAR) studies, facilitate the computational modeling of interactions with biological targets, and ultimately guide the design of next-generation therapeutics based on the versatile benzothiazole scaffold. It is our hope that this guide will stimulate and support these future research endeavors.

References

The Lynchpin of Modern Drug Discovery: A Technical Guide to Benzo[d]thiazol-6-ylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can serve as versatile building blocks for therapeutic agents is paramount. Among these, the benzothiazole moiety has emerged as a "privileged structure," consistently appearing in a wide array of pharmacologically active compounds. When functionalized with a boronic acid group at the 6-position, this scaffold is transformed into Benzo[d]thiazol-6-ylboronic acid, a highly valuable and reactive intermediate. Its significance lies in its ability to readily participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, applications, and biological significance of derivatives originating from this core, offering a vital resource for professionals engaged in drug discovery and development. The benzothiazole nucleus is a cornerstone of numerous compounds demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4]

The Synthetic Keystone: Synthesis of this compound

The strategic importance of this compound necessitates a reliable and reproducible synthetic pathway. The most common and effective method involves a two-step process starting from the commercially available 4-bromoaniline, proceeding through a brominated benzothiazole intermediate, followed by a Miyaura borylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-bromo-2-aminobenzothiazole

A foundational method for the synthesis of the 6-bromobenzothiazole intermediate is the reaction of a p-substituted aniline with potassium thiocyanate in the presence of bromine.[5]

  • Reaction Setup: To a solution of 4-bromoaniline (0.011 mol) in glacial acetic acid (0.011 mol), add potassium thiocyanate (0.044 mol).

  • Bromination: Cool the mixture in an ice bath and slowly add a solution of bromine (0.011 mol) in glacial acetic acid, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 60-70°C for an additional 4 hours.

  • Work-up and Purification: Pour the cooled reaction mixture into ice water. Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to yield 6-bromo-2-aminobenzothiazole as a solid.

Step 2: Miyaura Borylation to Yield this compound

The Miyaura borylation reaction facilitates the conversion of aryl halides to arylboronates, which can then be hydrolyzed to the corresponding boronic acids.[6] The following is a representative protocol for the borylation of a heteroaryl halide.[7]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 6-bromobenzothiazole (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), [Pd(dppf)Cl₂] (3 mol%), and potassium acetate (KOAc, 3.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Hydrolysis and Purification: The crude boronate ester is then subjected to hydrolysis (e.g., by stirring with aqueous HCl or by silica gel chromatography) to yield the crude boronic acid. Purify the product by recrystallization or column chromatography to obtain this compound.

G cluster_synthesis Synthesis of this compound 4-Bromoaniline 4-Bromoaniline 6-Bromobenzothiazole 6-Bromobenzothiazole 4-Bromoaniline->6-Bromobenzothiazole Thiocyanation/ Cyclization Core_Product This compound 6-Bromobenzothiazole->Core_Product Miyaura Borylation

Synthesis of the core boronic acid scaffold.

Application in Lead Generation: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in medicinal chemistry is its role as a versatile coupling partner in Suzuki-Miyaura reactions. This allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the benzothiazole core, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki coupling of a (hetero)aryl halide with an arylboronic acid.[5][8]

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., 2-amino-6-bromobenzothiazole, 1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DMF/water).

  • Reaction Conditions: Heat the reaction mixture to 90-100°C for 4-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 6-arylbenzothiazole derivative.

G Boronic_Acid This compound Catalyst Pd Catalyst + Base Boronic_Acid->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Catalyst Coupled_Product 6-Arylbenzothiazole Derivative Catalyst->Coupled_Product Suzuki-Miyaura Coupling

General workflow for Suzuki-Miyaura coupling.

Therapeutic Applications: Benzothiazole Derivatives as Kinase Inhibitors

Derivatives of the benzothiazole scaffold have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. A particularly important target is the Phosphoinositide 3-kinase (PI3K) family, especially the PI3Kβ isoform, which is often dysregulated in cancer.[9][10]

Quantitative Data: PI3Kβ Inhibitory Activity

The following table summarizes the inhibitory activities of a series of benzothiazole derivatives against Class I PI3K isoforms and mTOR. These compounds illustrate the potential for developing potent and selective inhibitors based on the benzothiazole scaffold.[9]

CompoundR GroupPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)
10 4-fluorophenyl398035.8325186>10000
11 2,4-difluorophenyl416020.057803080>30000
GDC-0941 (Ref.) -3.335173.317

Note: The presented compounds, while potent benzothiazole-based PI3K inhibitors, were originally synthesized via a different route in the cited literature. They are presented here as exemplary targets achievable through a synthetic strategy employing this compound to highlight the scaffold's potential.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumor progression. PI3Kβ inhibitors, such as the benzothiazole derivatives discussed, block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like Akt and mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Benzothiazole PI3Kβ Inhibitor Inhibitor->PI3K Inhibits

References

Benzo[d]thiazol-6-ylboronic Acid: A Versatile Building Block for the Synthesis of Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazole and its derivatives are privileged heterocyclic scaffolds that form the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the benzothiazole nucleus is a key strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic profiles of these compounds. Benzo[d]thiazol-6-ylboronic acid has emerged as a critical and versatile building block, primarily enabling the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction facilitates the formation of carbon-carbon bonds between the benzothiazole core and various aryl or heteroaryl halides, providing a modular and efficient approach to generate libraries of novel compounds for drug discovery and materials science.[2] This technical guide provides a comprehensive overview of the synthesis and application of this compound, including detailed experimental protocols, quantitative data, and a visualization of the key reaction mechanism.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with a halogenated benzothiazole precursor, commonly 6-bromobenzothiazole.[2] The key transformation is the introduction of the boronic acid moiety, which is often accomplished via a Miyaura borylation reaction.[3][4] This reaction involves the palladium-catalyzed cross-coupling of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the desired boronic acid.

Experimental Protocol: Miyaura Borylation of 6-Bromobenzothiazole

This protocol describes a general method for the synthesis of this compound pinacol ester, which can be subsequently hydrolyzed to the boronic acid.

Materials:

  • 6-Bromobenzothiazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromobenzothiazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the this compound pinacol ester.

Hydrolysis to this compound:

The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid, such as HCl, or by transesterification with a diol followed by hydrolysis.

Application in Heterocycle Synthesis: The Suzuki-Miyaura Coupling

This compound is a premier substrate for the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of a diverse range of 6-aryl and 6-heteroarylbenzothiazoles. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of coupling partners.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Both Ar'-B(OH)₂ Base PdII_Both->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' (Coupled Product) ArylHalide Ar-X (Aryl Halide) BoronicAcid Ar'-B(OH)₂ (this compound) Base Base (e.g., K₂CO₃)

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound (or its pinacol ester) with various aryl or heteroaryl halides.

Materials:

  • This compound or its pinacol ester (1.2 equiv.)

  • Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk tube, combine the aryl or heteroaryl halide (1.0 equiv.), this compound or its pinacol ester (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%) to the tube.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by purging with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC.[5]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to yield the desired 6-substituted benzothiazole derivative.

Quantitative Data on Suzuki-Miyaura Coupling Reactions

The yields of Suzuki-Miyaura coupling reactions using benzothiazole derivatives can vary depending on the specific substrates, catalyst, base, and solvent system employed. The following table summarizes representative quantitative data from the literature.

EntryBenzothiazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-(4-bromophenyl)benzo[d]thiazole3-Methylphenylboronic acidPdCl₂ (0.5) / 2-phenylimidazole (1)K₂CO₃DMF12017-4880-95[5]
22-(4-bromophenyl)benzo[d]thiazole4-Methoxyphenylboronic acidPdCl₂ (0.5) / 2-phenylimidazole (1)K₂CO₃DMF12017-4880-95[5]
32-Amino-6-bromobenzothiazolep-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O953165[6][7]
42-Amino-6-bromobenzothiazolep-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O953175[6][7]
52-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O953164[6][7]
62-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O953171[6][7]
7N-(6-bromobenzo[d]thiazol-2-yl)acetamidePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O1001280
8N-(6-bromobenzo[d]thiazol-2-yl)acetamide4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O1001285

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of 6-arylbenzothiazoles using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants: - this compound - Aryl Halide - Base - Catalyst Solvent Add Solvent and Degas Reactants->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Column Column Chromatography Dry->Column Characterize Characterize Product (NMR, MS) Column->Characterize

General Experimental Workflow

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of diverse heterocyclic libraries. Its utility in Suzuki-Miyaura cross-coupling reactions provides an efficient and modular approach for the synthesis of 6-aryl and 6-heteroarylbenzothiazoles, which are of significant interest in drug discovery and materials science. The experimental protocols and data presented in this guide offer a practical resource for researchers aiming to utilize this powerful synthetic tool. Further exploration of the reaction scope and optimization of conditions will continue to expand the applications of this compound in the development of novel and functional molecules.

References

The Benzothiazole Boronic Acid Core: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. When functionalized with a boronic acid group, it becomes a versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. This technical guide provides an in-depth exploration of the reactivity of the benzothiazole boronic acid core, focusing on its synthesis and key applications in cross-coupling reactions. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate a comprehensive understanding for researchers in the field.

Synthesis of Benzothiazole Boronic Acids

The introduction of a boronic acid group onto the benzothiazole scaffold is a critical step in harnessing its synthetic potential. A common and effective method for this transformation is the Miyaura borylation reaction. This palladium-catalyzed reaction typically involves the cross-coupling of a halogenated benzothiazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

A representative synthetic workflow for the preparation of a benzothiazole boronic acid is depicted below:

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_product Product Halogenated Benzothiazole Halogenated Benzothiazole Miyaura_Borylation Miyaura Borylation Halogenated Benzothiazole->Miyaura_Borylation B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Miyaura_Borylation Pd_Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Pd_Catalyst->Miyaura_Borylation Base Base (e.g., KOAc) Base->Miyaura_Borylation Benzothiazole_Boronic_Ester Benzothiazole Pinacol Boronate Ester Miyaura_Borylation->Benzothiazole_Boronic_Ester Hydrolysis Hydrolysis (e.g., acid workup) Benzothiazole_Boronic_Ester->Hydrolysis Benzothiazole_Boronic_Acid Benzothiazole Boronic Acid Hydrolysis->Benzothiazole_Boronic_Acid

Caption: Synthetic workflow for benzothiazole boronic acid.

Key Reactivity: Cross-Coupling Reactions

The primary utility of benzothiazole boronic acids lies in their participation in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, respectively, providing a powerful platform for molecular diversification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. In the context of the benzothiazole boronic acid core, this reaction is instrumental in synthesizing biaryl and heteroaryl-substituted benzothiazoles, which are prevalent in many biologically active molecules.[1]

Table 1: Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole with Various Aryl Boronic Acids/Esters [1]

EntryAryl Boronic Acid/EsterProductSolvent/H₂O (4:1)Yield (%)
1p-Tolylboronic acid2-Amino-6-(p-tolyl)benzothiazoleToluene65
2p-Tolylboronic acid2-Amino-6-(p-tolyl)benzothiazole1,4-Dioxane72
34-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazoleDMF64
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazole1,4-Dioxane85
5Phenylboronic acid2-Amino-6-phenylbenzothiazole1,4-Dioxane78

Reaction Conditions: 2-Amino-6-bromobenzothiazole (2.183 mmol), aryl boronic acid/ester (2.401 mmol), K₃PO₄ (4.3 mmol), Pd(PPh₃)₄ (5 mol%), 95 °C, 31 h.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds, reacting boronic acids with amines or alcohols. This copper-catalyzed reaction is particularly useful for the synthesis of N- and O-arylated benzothiazole derivatives. The reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.

Table 2: Chan-Lam Coupling of Benzimidazoline-2-thiones with Arylboronic Acids [2]

EntryArylboronic AcidProductConditionsYield (%)
1Phenylboronic acidS-PhenylbenzimidazoleCu(OAc)₂·H₂O (20 mol%), CH₂Cl₂, rt, 12 h95
24-Methylphenylboronic acidS-(4-Methylphenyl)benzimidazoleCu(OAc)₂·H₂O (20 mol%), CH₂Cl₂, rt, 12 h92
34-Methoxyphenylboronic acidS-(4-Methoxyphenyl)benzimidazoleCu(OAc)₂·H₂O (20 mol%), CH₂Cl₂, rt, 12 h96
4Phenylboronic acidN,S-DiphenylbenzimidazoleCu(OAc)₂·H₂O (2.0 equiv), Dioxane, 100 °C, 24 h85
54-Methylphenylboronic acidN,S-Di(4-methylphenyl)benzimidazoleCu(OAc)₂·H₂O (2.0 equiv), Dioxane, 100 °C, 24 h82

Note: While this table showcases the Chan-Lam coupling with a related heterocyclic scaffold, the principles are directly applicable to benzothiazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of 2-(4-methoxyphenyl)benzothiazole[3]
  • A mixture of 2-aminothiophenol (1 mmol) and 4-methoxybenzaldehyde (2 mmol) is prepared.

  • Silica gel is added to the mixture.

  • The mixture is subjected to microwave irradiation at 300 W for 6 minutes in a solvent-free condition.

  • After completion of the reaction (monitored by TLC), the product is extracted with an appropriate organic solvent.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford 2-(4-methoxyphenyl)benzothiazole.

General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-6-methylbenzo[d]thiazole[4][5]
  • To an oven-dried round-bottom flask, add 4-bromo-6-methylbenzo[d]thiazole (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 10 mol%), and sodium carbonate (2 equiv).

  • Evacuate and backfill the flask with argon gas three times.

  • Add 1,4-dioxane and water in a 2:1 ratio (e.g., 6 mL of dioxane and 3 mL of water).

  • Bubble argon gas through the reaction mixture for 5 minutes.

  • Heat the mixture to reflux and maintain for 4 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Relevance: Targeting Signaling Pathways

Benzothiazole derivatives have been shown to modulate the activity of several key signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for the rational design of novel therapeutic agents.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the STAT3 signaling pathway is frequently observed in various cancers.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates to nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine Benzothiazole Benzothiazole Derivative Benzothiazole->STAT3_active inhibits

Caption: Inhibition of the STAT3 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4][5] Its aberrant activation is a common feature in many human cancers.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and survival.[6][7][8]

ERK_MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response Benzothiazole Benzothiazole Derivative Benzothiazole->Raf inhibits

Caption: Inhibition of the ERK/MAPK signaling pathway.

Conclusion

The benzothiazole boronic acid core represents a highly valuable and versatile platform in modern organic synthesis and medicinal chemistry. Its reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, allows for the efficient construction of diverse molecular architectures. The ability of benzothiazole derivatives to interact with and modulate critical biological signaling pathways underscores their potential as therapeutic agents. This guide provides a foundational understanding of the synthesis, reactivity, and application of the benzothiazole boronic acid core, intended to empower researchers in their pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

Exploratory reactions of Benzo[d]thiazol-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Exploratory Reactions of Benzo[d]thiazol-6-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The presence of the boronic acid moiety at the 6-position provides a reactive handle for the facile construction of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions.[1] This enables the synthesis of diverse libraries of benzothiazole derivatives for drug discovery and the development of novel conjugated materials.[1][4]

This technical guide provides an in-depth overview of the key exploratory reactions of this compound, complete with experimental protocols, quantitative data, and visualizations of reaction workflows and relevant biological signaling pathways.

Core Reactions and Methodologies

The synthetic utility of this compound is predominantly leveraged through two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Chan-Lam coupling for C-N and C-O bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl structures by reacting an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[1][5] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.[1][6]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a closely related benzothiazole core with various arylboronic acids, providing an indication of the expected efficiency of these reactions.

EntryAryl Boronic Acid/EsterProductYield (%)Time (h)
1p-tolylboronic acid2-amino-6-(p-tolyl)benzo[d]thiazole7531
24-chlorophenylboronic acid2-amino-6-(4-chlorophenyl)benzo[d]thiazole7131
34-methoxyphenylboronic acid2-amino-6-(4-methoxyphenyl)benzo[d]thiazole6431
43,5-bis(trifluoromethyl)phenylboronic acid pinacol ester2-amino-6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole8231
5phenylboronic acid2-amino-6-phenylbenzo[d]thiazole8031

Data adapted from the synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole.[6][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (or triflate) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Dioxane/Water, DMF, Toluene)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualization of Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reactants Combine Aryl Halide, This compound, and Base start->reactants inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reactants->inert_atm solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert_atm->solvent_catalyst heating Heat and Stir (e.g., 80-100 °C, 2-24 h) solvent_catalyst->heating workup Aqueous Workup (Dilute, Wash, Dry) heating->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

General workflow for Suzuki-Miyaura coupling.
Chan-Lam Coupling

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[8][9] This reaction is particularly valuable as it allows for the introduction of amine and alcohol functionalities to the benzothiazole core, further expanding the accessible chemical space for drug discovery.[1] The reaction is often carried out under mild conditions, using air as the oxidant.[8]

Quantitative Data for Chan-Lam Coupling

The following table presents typical yields for the Chan-Lam N-arylation of various nitrogen-containing compounds with phenylboronic acid, which can be considered representative for reactions with this compound.

EntryNitrogen NucleophileCatalystSolventYield (%)
1AnilineCu(0) NPsToluene93
2ImidazoleCu(0) NPsToluene85
3BenzimidazoleCu(0) NPsToluene88
4IndoleCu(0) NPsToluene75
5AnilineCu(OAc)₂Dichloromethane91

Data adapted from representative Chan-Lam coupling reactions.[6][9][10]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

This protocol outlines a general method for the copper-catalyzed N-arylation of an amine with an arylboronic acid.

Materials:

  • This compound (1.5 equiv.)

  • Amine or other N-nucleophile (1.0 equiv.)

  • Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

  • Base (optional, e.g., Pyridine, Et₃N, 2.0 equiv.)

  • Solvent (e.g., Dichloromethane, Toluene, Methanol)

  • Molecular sieves (optional)

Procedure:

  • To a reaction flask, add the amine (1.0 equiv.), this compound (1.5 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).

  • If required, add a base (e.g., pyridine, 2.0 equiv.) and molecular sieves.

  • Add the solvent (e.g., dichloromethane) and stir the mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated product.

Visualization of Experimental Workflow: Chan-Lam Coupling

Chan_Lam_Workflow start Start reactants Combine Amine/Alcohol, This compound, and Copper Catalyst start->reactants additives Add Base and/or Molecular Sieves (optional) reactants->additives solvent Add Solvent additives->solvent stirring Stir at Room Temperature (Open to Air, 12-48 h) solvent->stirring filtration Filter through Celite stirring->filtration purification Purify by Column Chromatography filtration->purification product Isolated Product purification->product

General workflow for Chan-Lam coupling.

Applications in Drug Discovery

Derivatives of this compound are of high interest in drug discovery due to the wide spectrum of biological activities exhibited by the benzothiazole core.[2][4][11] Key areas of application include the development of anticancer agents that target specific signaling pathways.

Inhibition of Protein Kinases

Many benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[12][13]

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[14] Their overexpression is common in many human cancers, making them attractive targets for cancer therapy.[14][15] Benzothiazole-containing compounds have been developed as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[12][16]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraB Aurora B Kinase AuroraB->Metaphase Ensures proper chromosome alignment Benzothiazole Benzothiazole Derivative (Inhibitor) Benzothiazole->AuroraB Inhibition

Role of Aurora B Kinase in mitosis and its inhibition.
Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and chromosome segregation.[17][18] Inhibition of these enzymes leads to DNA damage and subsequent cell death, a common mechanism for many anticancer drugs.[11] Several benzothiazole derivatives have been shown to act as potent inhibitors of human DNA topoisomerase IIα.[17][19]

Topoisomerase_Pathway DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Topo_II Topoisomerase IIα Supercoiled_DNA->Topo_II Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication Topo_II->Relaxed_DNA Relaxes DNA supercoils Cell_Death Apoptosis / Cell Death Topo_II->Cell_Death Benzothiazole Benzothiazole Derivative (Inhibitor) Benzothiazole->Topo_II Inhibition leads to DNA strand breaks

Function of Topoisomerase IIα in DNA replication.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in Suzuki-Miyaura and Chan-Lam coupling reactions provides a robust platform for the synthesis of a wide array of complex benzothiazole derivatives. The demonstrated and potential applications of these derivatives in medicinal chemistry, particularly as inhibitors of key enzymes in cancer-related signaling pathways, underscore the importance of this compound in contemporary drug discovery and development. The experimental protocols and workflows provided herein serve as a guide for researchers to explore and expand the synthetic and therapeutic potential of this important heterocyclic intermediate.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Benzo[d]thiazol-6-ylboronic Acid for the Synthesis of 6-Arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1][2] Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][3][4][5] Specifically, the substitution at the 6-position of the benzothiazole ring has been shown to be crucial for various biological activities, making the synthesis of 6-arylbenzothiazoles a significant focus in drug discovery and development.[3][6][7]

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using Benzo[d]thiazol-6-ylboronic acid as a key building block to generate 6-arylbenzothiazole derivatives.

Data Presentation: Representative Yields in Analogous Suzuki-Miyaura Coupling

Table 1: Synthesis of 2-amino-6-arylbenzothiazoles via Suzuki-Miyaura Coupling [1][8]

EntryAryl Boronic Acid/EsterSolventYield (%)
1p-Tolylboronic acidToluene55
2p-Tolylboronic acid1,4-Dioxane60
34-Methoxyphenylboronic acidDMF64
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester1,4-Dioxane75
5Phenylboronic acid1,4-Dioxane70

Reaction Conditions: 2-amino-6-bromobenzothiazole (1.0 equiv.), aryl boronic acid/ester (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), Solvent/H₂O (4:1), 95 °C, 31 h.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate [K₃PO₄])

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Then, add the anhydrous organic solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-arylbenzothiazole product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification cluster_analysis Final Product A Combine Aryl Halide, This compound, and Base in Flask B Establish Inert Atmosphere (N2 or Ar) A->B C Add Palladium Catalyst and Solvents B->C D Heat and Stir (80-100 °C, 12-24 h) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature and Perform Aqueous Work-up E->F Reaction Complete G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Purified 6-Arylbenzothiazole H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Applications in Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications.[6][7] The 6-aryl substituted benzothiazoles synthesized via the described Suzuki-Miyaura protocol are of particular interest due to their potential as:

  • Anticancer Agents: Many benzothiazole derivatives have demonstrated potent anticancer activity, and the introduction of various aryl groups at the 6-position can modulate this activity and selectivity.[3][6]

  • Anti-inflammatory Agents: Benzothiazole-containing compounds have been explored as inhibitors of inflammatory pathways.[4][7]

  • Antimicrobial Agents: The benzothiazole nucleus is present in a number of compounds with significant antibacterial and antifungal properties.[3][5]

  • Neuroprotective Agents: Certain benzothiazole derivatives are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[4]

The ability to readily synthesize a library of 6-arylbenzothiazoles using the Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in the drug discovery process.

Conclusion

The Suzuki-Miyaura coupling protocol utilizing this compound provides an efficient and versatile method for the synthesis of 6-arylbenzothiazole derivatives. These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. The protocol outlined in this document offers a robust starting point for researchers and scientists engaged in the discovery and development of novel benzothiazole-based therapeutics.

References

Application Notes and Protocols for Chan-Lam Cross-Coupling with Benzo[d]thiazol-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam cross-coupling reaction utilizing Benzo[d]thiazol-6-ylboronic acid. This versatile reaction enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, yielding a diverse range of substituted benzothiazole derivatives with significant potential in medicinal chemistry and materials science.

Introduction

The Chan-Lam cross-coupling reaction is a powerful synthetic tool for the formation of aryl-heteroatom bonds. It typically involves the copper-catalyzed coupling of an arylboronic acid with an amine or an alcohol.[1] This reaction is advantageous due to its mild reaction conditions, often proceeding at room temperature and being tolerant of air and moisture, which sets it apart from other cross-coupling methods like the Buchwald-Hartwig amination.[2][3] Benzo[d]thiazole scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5] The use of this compound in Chan-Lam couplings provides a direct route to novel N- and O-substituted benzothiazole derivatives, which are of high interest for drug discovery and development. These derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][7]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Chan-Lam coupling involves a Cu(II) catalyst. The catalytic cycle is thought to proceed through the following key steps:

  • Ligand Exchange: The amine or alcohol substrate coordinates with the Cu(II) catalyst.

  • Transmetalation: The arylboronic acid transfers its aryl group to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the desired product and a Cu(0) species.

  • Oxidation: The Cu(0) is re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Chan_Lam_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product & Analysis Benzo_d_thiazol_6_ylboronic_acid This compound Mixing Mixing of Reactants Benzo_d_thiazol_6_ylboronic_acid->Mixing Nucleophile N- or O-Nucleophile (Amine/Phenol) Nucleophile->Mixing Copper_Catalyst Copper Catalyst (e.g., Cu(OAc)2) Copper_Catalyst->Mixing Base Base (e.g., Pyridine) Base->Mixing Solvent Solvent (e.g., DCM, MeOH) Solvent->Mixing Reaction Stirring at Room Temp. to 120°C (Air Atmosphere) Mixing->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Upon Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product N- or O-substituted Benzo[d]thiazole Derivative Purification->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for Chan-Lam cross-coupling reactions with benzothiazole derivatives. While specific examples using this compound are not extensively reported, the data from analogous reactions with other arylboronic acids and aminobenzothiazoles provide a strong predictive framework for reaction optimization.

Table 1: Nickel-Catalyzed C-N Coupling of 2-Aminobenzothiazoles with Arylboronic Acids [2][3]

EntryArylboronic Acid2-AminobenzothiazoleCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid2-AminobenzothiazoleNiCl₂·6H₂O (20)Na₂CO₃ (2)Acetonitrile50375
24-Methylphenylboronic acid2-AminobenzothiazoleNiCl₂·6H₂O (20)Na₂CO₃ (2)Acetonitrile50282
34-Methoxyphenylboronic acid2-AminobenzothiazoleNiCl₂·6H₂O (20)Na₂CO₃ (2)Acetonitrile501.585
44-Chlorophenylboronic acid2-AminobenzothiazoleNiCl₂·6H₂O (20)Na₂CO₃ (2)Acetonitrile50368
5Phenylboronic acid6-Chloro-2-aminobenzothiazoleNiCl₂·6H₂O (20)Na₂CO₃ (2)Acetonitrile502.571

Table 2: Copper-Catalyzed C-N Coupling of Amines with Arylboronic Acids [8]

EntryArylboronic AcidAmineCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidAnilineCu(OAc)₂ (10)Pyridine (2)DCMRT4891
24-Tolylboronic acidAnilineCu(OAc)₂ (10)Pyridine (2)DCMRT4888
3Phenylboronic acid4-ChloroanilineCu(OAc)₂ (10)Pyridine (2)DCMRT4885
4Phenylboronic acidMorpholineCu(OAc)₂ (10)Pyridine (2)DCMRT4875

Experimental Protocols

The following are generalized protocols for the Chan-Lam cross-coupling of this compound with N- and O-nucleophiles, adapted from established procedures for similar substrates.[2][8]

Protocol 1: C-N Coupling with an Amine (e.g., Aniline)
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), copper(II) acetate (Cu(OAc)₂, 0.1 equiv.), and a suitable base such as pyridine (2.0 equiv.).

  • Solvent Addition: Add a dry solvent, for example, dichloromethane (DCM) or methanol (MeOH), to the reaction vessel under an air atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: C-O Coupling with a Phenol
  • Reaction Setup: In a reaction flask, combine this compound (1.0 equiv.), the phenol (1.1 equiv.), copper(II) acetate (Cu(OAc)₂, 0.1 equiv.), and a base like triethylamine (Et₃N, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as DCM under an air atmosphere.

  • Reaction: Stir the mixture at room temperature for 24-72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired ether.

Biological Application: Inhibition of Cancer Signaling Pathways

Substituted benzothiazoles derived from Chan-Lam coupling are of significant interest in oncology due to their ability to inhibit critical cell signaling pathways that drive cancer progression. Two of the most important pathways targeted by these compounds are the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][7]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9][10] Its aberrant activation is a common feature in many human cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.[11]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 activates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Benzothiazole_Derivative Benzothiazole Derivative (from Chan-Lam Coupling) Benzothiazole_Derivative->PI3K inhibits Benzothiazole_Derivative->AKT inhibits Benzothiazole_Derivative->mTOR inhibits

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, thereby controlling gene expression and cellular processes like proliferation, differentiation, and survival.[2] Dysregulation of this pathway is also a hallmark of many cancers. Benzothiazole-based compounds have demonstrated the ability to down-regulate key components of this pathway, such as MEK1 and ERK1/2, leading to cell cycle arrest and apoptosis.[2][6]

MAPK_ERK_Pathway Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Benzothiazole_Derivative Benzothiazole Derivative (from Chan-Lam Coupling) Benzothiazole_Derivative->MEK inhibits Benzothiazole_Derivative->ERK inhibits

Conclusion

The Chan-Lam cross-coupling of this compound offers a highly effective and versatile method for the synthesis of novel N- and O-substituted benzothiazole derivatives. The mild reaction conditions and tolerance of various functional groups make it an attractive strategy for medicinal chemists and drug development professionals. The resulting compounds are promising candidates for further investigation as inhibitors of key cancer-related signaling pathways, highlighting the importance of this synthetic methodology in the development of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzothiazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of benzothiazole boronic acids with aryl halides. This class of reaction is pivotal for the synthesis of 2-arylbenzothiazoles and related structures, which are significant pharmacophores in medicinal chemistry and functional motifs in materials science.

Introduction

The benzothiazole moiety is a privileged heterocyclic scaffold found in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with high efficiency and functional group tolerance.[1][2] Specifically, the coupling of benzothiazole boronic acids with aryl or heteroaryl halides provides a direct route to functionalized biaryl and heteroaryl benzothiazole derivatives.

However, the Suzuki-Miyaura coupling of heteroaryl boronic acids, including those of benzothiazole, can present unique challenges. These challenges include the potential for catalyst inhibition by the Lewis basic nitrogen atom of the benzothiazole ring and the propensity for protodeboronation of the boronic acid under the basic reaction conditions.[3][4] Careful selection and optimization of the palladium catalyst system, including the choice of ligand and base, are therefore crucial for achieving high yields and reaction efficiency.

Palladium Catalyst Systems

Modern palladium catalysis has seen a shift towards the use of pre-formed, air- and moisture-stable precatalysts, which offer greater reproducibility compared to the in situ generation of the active Pd(0) species.[3] For the coupling of heteroaryl boronic acids, catalyst systems based on electron-rich and sterically bulky phosphine ligands are often the most effective.

Key Components of the Catalyst System:

  • Palladium Source: Common sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various palladium precatalysts.

  • Ligands: The choice of ligand is critical for stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are highly effective for these transformations.[3][5]

  • Base: An appropriate base is required to activate the boronic acid for transmetalation. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in the presence of water, are frequently used.

Data Presentation: Comparison of Catalyst Systems

The following table summarizes representative data for the Suzuki-Miyaura coupling of various heteroaryl boronic acids with aryl halides, providing a comparative overview of different palladium catalyst systems. While specific data for benzothiazole boronic acid is limited in the literature, the data for other electron-deficient and five-membered heteroaryl boronic acids can serve as a valuable guide for catalyst selection.

Heteroaryl Boronic AcidAryl HalidePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Thiopheneboronic acid4-ChlorotoluenePd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1001895[4]
2-Furanboronic acid4-ChloroanisolePd(OAc)₂XPhosK₃PO₄THF/H₂ORT0.593[4]
2-Pyridylboronic acid pinacol ester4-IodoanisolePd₂(dba)₃dppfCs₂CO₃DMF1001289 (with CuCl)[6]
Phenylboronic acid2-BromobenzothiazolePd(PPh₃)₄-K₂CO₃Toluene/H₂O953185[7]
4-Methoxyphenylboronic acid2-BromobenzothiazolePd(PPh₃)₄-K₂CO₃Toluene/H₂O953164[7]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of a generic heteroaryl boronic acid with an aryl halide. These can be adapted for the specific case of benzothiazole boronic acid.

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst

This protocol is adapted from general procedures for the coupling of heteroaryl boronic acids.[3]

Materials:

  • Benzothiazole-2-boronic acid (or its pinacol ester) (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • XPhos Pd G3 (a Buchwald palladacycle precatalyst) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5.0 mL)

  • Water (0.5 mL)

  • Nitrogen or Argon source

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a dry reaction vessel under an inert atmosphere (nitrogen or argon), add the benzothiazole boronic acid (1.2 mmol), aryl halide (1.0 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Add 1,4-dioxane (5.0 mL) and water (0.5 mL) to the vessel.

  • Seal the vessel and stir the reaction mixture at 80-100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.

Protocol 2: General Procedure using a PEPPSI Precatalyst

This protocol is based on a general method for heteroaryl boronic acid coupling using a PEPPSI catalyst.[3]

Materials:

  • Benzothiazole-2-boronic acid (or its pinacol ester) (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5.0 mL)

  • Nitrogen or Argon source

  • Reaction vessel

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, combine the benzothiazole boronic acid (1.2 mmol), aryl halide (1.0 mmol), PEPPSI-IPr catalyst (0.02 mmol), and potassium carbonate (2.0 mmol).[3]

  • Seal the vessel and purge with an inert atmosphere.[3]

  • Add anhydrous THF (5.0 mL) via syringe.[3]

  • Heat the reaction mixture to 60-80 °C with stirring.[3]

  • Monitor the reaction by TLC or GC-MS.[3]

  • After the reaction is complete, cool it to room temperature and quench with water.[3]

  • Extract the mixture with ethyl acetate.[3]

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Benzothiazole Boronic Acid, Aryl Halide, Base, and Catalyst B Add Reagents to a Dry Reaction Vessel A->B C Add Solvent B->C D Degas the Reaction Mixture C->D E Heat the Reaction Mixture (e.g., 80-100 °C) D->E Under Inert Atmosphere F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->Borate + Base Base Base Borate->Transmetal

References

Application Notes and Protocols: Synthesis of Anticancer Agents Using Benzo[d]thiazol-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potential anticancer agents using Benzo[d]thiazol-6-ylboronic acid as a key starting material. The protocols focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. The information presented is intended to facilitate the exploration of novel benzothiazole-based compounds for cancer therapy.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The functionalization of the benzothiazole core, particularly at the 6-position, allows for the modulation of its pharmacological properties. This compound is a versatile building block that enables the introduction of various aryl and heteroaryl substituents at this position through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach facilitates the creation of diverse chemical libraries for structure-activity relationship (SAR) studies and the discovery of novel anticancer drug candidates. Several benzothiazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[1][2][3][4][5]

Synthesis of 6-Aryl-Benzo[d]thiazole Derivatives

A general and efficient method for the synthesis of 6-aryl-benzo[d]thiazole derivatives is the Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl or heteroaryl halide.

Experimental Workflow: Synthesis of 6-(Pyridin-3-yl)benzo[d]thiazole

The following workflow outlines the synthesis of a representative anticancer agent, 6-(Pyridin-3-yl)benzo[d]thiazole, via a Suzuki-Miyaura coupling reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Reactant1 This compound Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 3-Bromopyridine Reactant2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Temperature Reflux Temperature->Reaction Atmosphere Inert (e.g., Argon) Atmosphere->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-(Pyridin-3-yl)benzo[d]thiazole Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

A generalized workflow for the synthesis of 6-(Pyridin-3-yl)benzo[d]thiazole.
Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with 3-bromopyridine. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for other substrates.

Materials:

  • This compound

  • 3-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), 3-bromopyridine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). Then, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Stir the reaction mixture vigorously and heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 6-(Pyridin-3-yl)benzo[d]thiazole.

  • Characterization: Confirm the structure of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Anticancer Activity

The synthesized benzothiazole derivatives can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) is determined to quantify the potency of the compounds.

Quantitative Data Summary

The following table summarizes representative IC₅₀ values for 6-aryl-benzothiazole derivatives against various cancer cell lines, as reported in the literature for structurally similar compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6-(Pyridin-3-yl)benzo[d]thiazole Analog 1 MCF-7 (Breast)9.2[6]
6-(Pyridin-3-yl)benzo[d]thiazole Analog 2 HCT-116 (Colon)7.9[6]
6-(Pyrimidin-5-yl)benzo[d]thiazole Analog 3 A549 (Lung)30.45[6]
6-(Pyrimidin-5-yl)benzo[d]thiazole Analog 4 Colo205 (Colon)5.04[6]

Mechanism of Action: Signaling Pathway Inhibition

Several studies have indicated that benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2][3][4][5]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 6-Aryl-Benzo[d]thiazole (Anticancer Agent) Benzothiazole->PI3K Inhibition

Inhibition of the PI3K/Akt signaling pathway by 6-Aryl-Benzo[d]thiazole derivatives.

By inhibiting PI3K, the synthesized 6-aryl-benzo[d]thiazole derivatives can block the downstream activation of Akt and mTOR. This disruption of the signaling cascade can lead to a decrease in cell proliferation and survival, and an induction of apoptosis in cancer cells, highlighting a potential mechanism for their anticancer activity.[1]

Conclusion

The synthesis of novel anticancer agents utilizing this compound via the Suzuki-Miyaura cross-coupling reaction presents a promising avenue for drug discovery. The protocols and data provided herein offer a foundational framework for researchers to design and synthesize diverse libraries of 6-aryl-benzo[d]thiazole derivatives. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds will be crucial for the development of more potent and selective anticancer therapies.

References

Application Notes: Benzothiazole-Boronate Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific analytes within complex cellular environments. Benzothiazole derivatives are a prominent class of fluorophores known for their favorable photophysical properties, including high quantum yields and large Stokes shifts.[1] The incorporation of a boronic acid or boronate ester group onto the benzothiazole scaffold has given rise to a powerful class of "turn-on" fluorescent probes. These probes are particularly effective for the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which play crucial roles in cellular signaling and pathophysiology.[2][3]

This document provides detailed protocols for the preparation and application of a representative benzothiazole-boronate fluorescent probe. While direct synthetic routes utilizing Benzo[d]thiazol-6-ylboronic acid as a starting material are not extensively documented in the reviewed literature, the following sections detail the synthesis and application of a structurally related and well-characterized probe, providing a valuable framework for researchers in this field. The primary example used here is the probe 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (BT-BO) , a highly sensitive and selective probe for hydrogen peroxide.[4]

Sensing Mechanism

The detection mechanism of benzothiazole-boronate probes for H₂O₂ relies on a selective, H₂O₂-mediated oxidation of the boronate ester. In its native state, the probe is typically weakly fluorescent. Upon reaction with H₂O₂, the boronate group is cleaved, releasing the highly fluorescent benzothiazole fluorophore. This "turn-on" response provides a direct correlation between the fluorescence intensity and the concentration of H₂O₂.

Sensing_Mechanism Probe Benzothiazole-Boronate Probe (Weakly Fluorescent) Fluorophore Benzothiazole Fluorophore (Highly Fluorescent) Probe->Fluorophore Oxidative Cleavage Byproduct Boric Acid Probe->Byproduct H2O2 H₂O₂ H2O2->Probe

Caption: General sensing mechanism of a benzothiazole-boronate probe for H₂O₂.

Quantitative Data

The photophysical and performance characteristics of selected benzothiazole-based fluorescent probes are summarized below.

Probe NameExcitation (nm)Emission (nm)AnalyteYield (%)Reference
BT-BO ~324604H₂O₂76.4[4]
TZ-BO ~380542H₂O₂-[2]
BTH-MPH -510, 570--[5]
BC-BA 442535Peroxynitrite, HOCl-[6]

Experimental Protocols

Protocol 1: Synthesis of Fluorescent Probe BT-BO

This protocol describes a two-step synthesis for the hydrogen peroxide probe BT-BO.[4]

Step 1: Synthesis of 2-(2'-Hydroxyphenyl)benzothiazole (HBT)

  • To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (244.2 mg, 2 mmol), 2-aminobenzenethiol (275.4 mg, 2.2 mmol), and anhydrous ethanol (10 mL).

  • Add two drops of formic acid to the mixture to act as a catalyst.

  • Heat the solution to 90 °C and reflux for 2.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration and wash with cold ethanol to obtain HBT as a solid.

Step 2: Synthesis of Probe BT-BO

  • In a flask, dissolve HBT (229 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).

  • To this solution, add 4-(Bromomethyl)benzene boronic acid pinacol ester (356.4 mg, 1.2 mmol) and potassium carbonate (K₂CO₃, 165.6 mg, 1.2 mmol).

  • Heat the mixture to 90 °C and reflux for 4 hours.

  • After cooling to room temperature, a yellow solid will precipitate.

  • Collect the solid by filtration and purify to obtain the final probe, BT-BO (yield: 339.9 mg, 76.4%).[4]

Protocol 2: Detection of H₂O₂ in Living Cells using BT-BO

This protocol outlines the use of BT-BO for fluorescent imaging of H₂O₂ in cultured mammalian cells.[2]

1. Preparation of Reagents:

  • Probe Stock Solution (1-10 mM): Dissolve the BT-BO probe in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate medium for your cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • H₂O₂ or Stimulus Solution: Prepare fresh solutions of hydrogen peroxide or a stimulus (e.g., phorbol 12-myristate 13-acetate, PMA) to induce endogenous H₂O₂ production.

2. Cell Culture and Seeding:

  • Culture mammalian cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells onto confocal dishes or plates to achieve 60-70% confluency on the day of the experiment.

  • Allow cells to adhere and grow for at least 24 hours.

3. Probe Loading:

  • Remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of the probe by diluting the stock solution in serum-free medium or PBS to a final concentration of 5-10 µM.

  • Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.

4. H₂O₂ Detection:

  • For Exogenous H₂O₂:

    • After probe loading, wash the cells twice with warm PBS.

    • Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM).

    • Incubate for approximately 30 minutes at 37°C.

    • Proceed to imaging.

  • For Endogenous H₂O₂:

    • After probe loading, wash the cells twice with warm PBS.

    • Add fresh culture medium containing a stimulus to induce H₂O₂ production (e.g., 1 µg/mL PMA).

    • Incubate for 30-60 minutes at 37°C.

    • Proceed to imaging.

5. Confocal Microscopy and Image Analysis:

  • Mount the confocal dish on the microscope stage.

  • Excite the probe at approximately 324 nm and collect the emission signal around 604 nm for BT-BO.

  • Capture fluorescent images of the cells.

  • Quantify the fluorescence intensity using appropriate software (e.g., ImageJ, FIJI).

Experimental Workflow

The following diagram illustrates the general workflow for live-cell imaging of H₂O₂ using a benzothiazole-boronate probe.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture Cell Seeding and Culture Probe_Loading Probe Loading (30-45 min) Cell_Culture->Probe_Loading Probe_Prep Prepare Probe Working Solution Probe_Prep->Probe_Loading Wash1 Wash with PBS (2x) Probe_Loading->Wash1 Stimulation Add H₂O₂ or Stimulus (30-60 min) Wash1->Stimulation Imaging Confocal Microscopy Stimulation->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

References

Application of Benzo[d]thiazol-6-ylboronic Acid in Materials Science: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Benzo[d]thiazol-6-ylboronic acid as a key building block in the synthesis of advanced materials. The unique electronic properties of the benzothiazole core, combined with the versatile reactivity of the boronic acid moiety, make this compound a valuable precursor for a range of materials with applications in organic electronics and sensor technology.

Introduction to this compound in Materials Science

This compound is a bifunctional organic compound that serves as a crucial intermediate in the synthesis of complex organic materials.[1] The benzothiazole unit is an electron-deficient aromatic system known for its thermal stability and specific optical and electronic properties.[2] This makes benzothiazole derivatives highly sought after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[3]

The boronic acid group is a versatile functional group that readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems, which are the cornerstone of many organic electronic materials.[1] By coupling this compound with various aryl halides, researchers can create a diverse library of materials with tailored electronic and photophysical properties.

Application: Synthesis of a π-Conjugated Benzothiazole-Fluorene Copolymer for Organic Electronics

One of the primary applications of this compound in materials science is in the synthesis of π-conjugated copolymers. These polymers are essential for the fabrication of active layers in organic electronic devices. The incorporation of the electron-deficient benzothiazole unit into a polymer backbone, often alongside an electron-rich comonomer, can lead to materials with desirable charge transport properties and luminescence.

This application note details the synthesis of a copolymer of this compound and 9,9-dioctyl-2,7-dibromofluorene via a Suzuki polymerization reaction. The resulting poly[(9,9-dioctylfluorene)-alt-(benzo[d]thiazole)] (PFTBT) is a promising material for use in organic light-emitting diodes (OLEDs) due to its potential for high fluorescence quantum yield and good thermal stability.

Experimental Protocol: Suzuki Polymerization

This protocol outlines a general procedure for the synthesis of the PFTBT copolymer. Optimization of reaction conditions may be necessary depending on the desired molecular weight and polydispersity.

Materials:

  • This compound (≥97% purity)

  • 9,9-dioctyl-2,7-dibromofluorene (≥98% purity)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Degassed deionized water

  • Methanol

  • Acetone

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Cannula for liquid transfer

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: To a 100 mL Schlenk flask, add this compound (1.0 mmol, 179.0 mg) and 9,9-dioctyl-2,7-dibromofluorene (1.0 mmol, 548.5 mg).

  • Catalyst and Base Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg), to the flask.

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask.

  • Aqueous Base Preparation: In a separate flask, prepare a 2 M solution of potassium carbonate by dissolving K₂CO₃ (4.0 mmol, 552.8 mg) in degassed deionized water (2 mL).

  • Degassing: Seal the Schlenk flask and degas the mixture by subjecting it to three freeze-pump-thaw cycles under an inert atmosphere.

  • Reaction Initiation: After degassing, add the aqueous potassium carbonate solution to the reaction mixture via cannula under a positive pressure of inert gas.

  • Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. The reaction is typically allowed to proceed for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.

    • Filter the precipitated polymer and wash it with methanol, acetone, and water.

    • To remove any residual catalyst, stir the polymer in a 2M HCl solution for 2 hours, then filter and wash with deionized water until the filtrate is neutral.

  • Purification:

    • Purify the crude polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.

    • Extract the polymer with chloroform.

    • Precipitate the purified polymer from the chloroform solution by adding it to methanol.

  • Drying: Collect the final polymer by filtration and dry it under vacuum at 60 °C for 24 hours.

Data Presentation

The following tables summarize the expected properties of the synthesized PFTBT copolymer.

Table 1: Polymerization Results

Property Value
Yield ~85%
Number-Average Molecular Weight (Mₙ) 15,000 - 25,000 g/mol (by GPC)

| Polydispersity Index (PDI) | 1.8 - 2.5 (by GPC) |

Table 2: Photophysical and Thermal Properties

Property Value
Absorption Maximum (λₘₐₓ, in solution) ~420 nm
Emission Maximum (λₑₘ, in solution) ~480 nm (blue-green emission)
Fluorescence Quantum Yield (Φբ) 0.6 - 0.8 (relative to quinine sulfate)

| Decomposition Temperature (TᏧ) | >350 °C (by TGA, 5% weight loss) |

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification reactants Combine Monomers: - this compound - 9,9-dioctyl-2,7-dibromofluorene catalyst Add Catalyst: - Pd(PPh₃)₄ solvent Add Solvent: - Anhydrous Toluene degas Degas Mixture (Freeze-Pump-Thaw) solvent->degas base_add Add Aqueous Base (K₂CO₃ solution) heat Heat to 90°C (48-72 hours) precipitate Precipitate in Methanol heat->precipitate wash Wash with Solvents & Acid soxhlet Soxhlet Extraction dry Dry under Vacuum

Caption: General workflow for the Suzuki polymerization of PFTBT.

Suzuki Polymerization Catalytic Cycle

suzuki_cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination ArAr Ar-Ar' (Polymer Chain) pdiib->ArAr ArBr Ar-Br (Dibromofluorene) ArBr->pdiia ArBOH Ar'-B(OH)₂ (Benzothiazole boronic acid) ArBOH->pdiib Base Base (K₂CO₃) Base->pdiib

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization.

References

Application Notes & Protocols: Synthesis of Anti-inflammatory Compounds via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl anti-inflammatory compounds utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and efficient carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the construction of a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds, a common structural motif in many anti-inflammatory agents, by coupling an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2][3] Its advantages include mild reaction conditions, commercial availability and low toxicity of reagents, and broad functional group tolerance, making it a highly valuable tool in drug discovery and development.[1][4]

This guide details the synthesis of several anti-inflammatory compounds and their intermediates, including analogs of diflunisal, intermediates for ketoprofen, and derivatives of ibuprofen. Furthermore, it provides protocols for evaluating their anti-inflammatory activity through in vitro cyclooxygenase (COX) enzyme inhibition assays.

Data Presentation

Suzuki Coupling Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the synthesis of various anti-inflammatory compounds and their intermediates via Suzuki coupling.

ProductAryl HalideBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Diflunisal Analog (3b)2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene(4-hydroxy-3-carboxyphenyl)boronic acidPd(OH)₂K₃PO₄Ethanol/Water (3:1)65-High[1][4]
4-isobutylstyrene (Ibuprofen intermediate)1-bromo-4-isobutylbenzenevinylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water8524-[5]
3-bromobenzophenone (Ketoprofen intermediate)3-bromobenzoyl chloridephenylboronic acidPd₂(dba)₃K₂CO₃TolueneReflux4-[6][7]
Diflunisal5-bromosalicylic acid2,4-difluorophenylboronic acidPdCl₂ (ligand-free)K₂CO₃DMF/Water (1:1)75-98[8]
In Vitro Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of a synthesized diflunisal analog, evaluated by its ability to inhibit COX-1 and COX-2 enzymes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference(s)
Diflunisal Analog (3b)Comparable to standard drugComparable to standard drug[1][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or ester (1.1-1.5 equiv.), and base (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent (and water, if applicable) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol for In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[1][9][10]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., celecoxib, diclofenac)

  • 96-well microplate

  • Plate reader for colorimetric or fluorometric detection

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the amount of prostaglandin produced (e.g., PGE₂) using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Evaluation

Workflow start Start: Define Target Compound suzuki Suzuki-Miyaura Coupling (Aryl Halide + Boronic Acid) start->suzuki workup Reaction Work-up (Extraction, Washing) suzuki->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Biological Evaluation (COX-1/COX-2 Inhibition Assay) characterization->in_vitro data_analysis Data Analysis (IC₅₀ Determination) in_vitro->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: A general experimental workflow for the synthesis and evaluation of anti-inflammatory compounds.

Pro-inflammatory Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cox COX Enzymes cluster_prostanoids Prostanoids Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Phospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation NSAIDs NSAIDs (via Suzuki Coupling) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: The cyclooxygenase (COX) pathway, a primary target for NSAIDs.[11][12][13]

References

Application Notes and Protocols: The Role of Benzo[d]thiazol-6-ylboronic Acid in Synthesizing Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its rigid, bicyclic nature and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. In the field of oncology and inflammation, benzothiazole derivatives have been extensively explored as potent inhibitors of protein kinases.[3][5][6][7] Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[8][9][10]

Benzo[d]thiazol-6-ylboronic acid and its esters have emerged as critical building blocks for the synthesis of these inhibitors. They serve as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of carbon-carbon bonds.[10][11] This methodology allows for the modular assembly of complex molecules, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes on the utility of this compound in synthesizing kinase inhibitors, focusing on the PI3K/Akt signaling pathway, along with specific experimental protocols for synthesis and biological evaluation.

Application Note 1: Synthesis of Benzothiazole-Based Kinase Inhibitors via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C-C bonds between sp2-hybridized carbon atoms.[10] In the context of kinase inhibitor synthesis, this reaction typically involves the coupling of an aryl or heteroaryl boronic acid (like this compound) with an aryl or heteroaryl halide. This enables the direct linkage of the benzothiazole core to other key pharmacophoric elements, which can be tailored to target the specific ATP-binding pocket of a kinase.

A prime example is the synthesis of novel inhibitors targeting the Phosphatidylinositol-3-kinase (PI3K) pathway.[12] The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[7][12][13]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound (or Pinacol Ester) Product Benzothiazole-based Kinase Inhibitor Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Aryl / Heteroaryl Halide (e.g., Bromopyrimidine) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane, DMF) Solvent->Product

Figure 1. General workflow for Suzuki-Miyaura coupling.

Application Note 2: Targeting the PI3K/Akt/mTOR Signaling Pathway

Benzothiazole derivatives have been successfully developed as inhibitors of PI3K isoforms (α, β, γ, δ).[12] By occupying the ATP-binding pocket of the PI3K catalytic subunit, these inhibitors prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade abrogates the downstream activation of Akt and mTOR, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibition

Figure 2. Inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative benzothiazole-based PI3K inhibitor synthesized using a boronic ester intermediate in a Suzuki coupling reaction.

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
Compound 11 PI3Kα31ADP-Glo™[12]
PI3Kβ4ADP-Glo™[12]
PI3Kδ16ADP-Glo™[12]
PI3Kγ148ADP-Glo™[12]
mTOR87ADP-Glo™[12]

Table 1: In vitro kinase inhibitory activity of a potent benzothiazole derivative.

Experimental Protocols

Protocol 1: Synthesis of a Benzothiazole-based PI3K Inhibitor via Suzuki Coupling

This protocol is adapted from the synthesis of potent PI3K inhibitors and describes the final Suzuki coupling step.[12] It details the coupling of a pre-formed benzothiazole boronic ester with a halogenated coupling partner. The same conditions are applicable for the reaction of this compound with a suitable halogenated heterocycle.

Materials:

  • 2-morpholino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole derivative (1.0 eq)

  • Halogenated coupling partner (e.g., 2-chloro-N-ethylpyrimidin-4-amine) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq)

  • Potassium Carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried round-bottom flask, add the benzothiazole boronic ester (1.0 eq), the halogenated coupling partner (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh3)4 (0.1 eq), to the flask.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a general method for measuring the inhibitory activity of a compound against a target kinase using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[12]

Materials:

  • Target Kinase (e.g., PI3Kβ)

  • Kinase Substrate (e.g., PIP2)

  • ATP

  • Test Compound (Benzothiazole derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

  • 384-well plates

  • Luminometer

Procedure:

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Test Compound (in serial dilution) into wells Start->Step1 Step2 Add Kinase and Substrate mixture to each well Step1->Step2 Step3 Initiate reaction by adding ATP Incubate at room temperature Step2->Step3 Step4 Stop kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent Step3->Step4 Step5 Convert ADP to ATP by adding Kinase Detection Reagent Step4->Step5 Step6 Measure luminescence. Signal is proportional to ADP produced (i.e., kinase activity) Step5->Step6 End Calculate IC50 values Step6->End

Figure 3. Workflow for the ADP-Glo™ kinase inhibition assay.
  • Compound Preparation : Prepare serial dilutions of the benzothiazole inhibitor in DMSO. Further dilute in assay buffer.

  • Kinase Reaction :

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the target kinase and its specific substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.

  • Signal Generation :

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measurement :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis :

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—using non-linear regression analysis.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of novel kinase inhibitors. Its utility in robust and efficient Suzuki-Miyaura cross-coupling reactions allows for the systematic and modular construction of diverse chemical libraries. As demonstrated by the successful development of potent PI3K inhibitors, this building block provides a reliable platform for generating targeted therapeutics with significant potential for the treatment of cancer and other diseases driven by aberrant kinase signaling. The protocols outlined herein offer a practical framework for the synthesis and evaluation of such compounds.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and functional materials. The functionalization of this core structure, particularly through the formation of carbon-carbon bonds, is of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating these bonds. When combined with microwave irradiation, the reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles.[1][2][3] This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of benzothiazole derivatives.

Core Concepts and Advantages

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The use of microwave heating accelerates the reaction by efficiently transferring energy to the polar reagents and solvent, leading to rapid temperature increases and enhanced reaction rates.[1][2]

Key Advantages of Microwave-Assisted Suzuki Coupling:

  • Rapid Reaction Times: Dramatically shorter reaction times compared to conventional heating methods.[2]

  • Increased Yields: Often results in higher isolated yields of the desired product.

  • Improved Purity: Reduced formation of byproducts due to shorter exposure to high temperatures.

  • Enhanced Reproducibility: Precise temperature and time control in modern microwave reactors leads to high reproducibility.[2]

  • Green Chemistry: Can often be performed in more environmentally friendly solvents, including aqueous media.[1][4][5][6]

Reaction Schematics and Mechanisms

A general schematic for the Suzuki coupling of a halogenated benzothiazole derivative with an arylboronic acid is presented below.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Benzothiazole-X Benzothiazole-X (X = Br, I) Benzothiazole-Ar Benzothiazole-Ar Benzothiazole-X->Benzothiazole-Ar Ar-B(OH)2 Arylboronic Acid (Ar-B(OH)2) Ar-B(OH)2->Benzothiazole-Ar Catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Catalyst->Benzothiazole-Ar Base Base (e.g., K2CO3, K3PO4, Cs2CO3) Base->Benzothiazole-Ar Solvent Solvent (e.g., DMF, Dioxane/H2O, Toluene/H2O/EtOH) Solvent->Benzothiazole-Ar MW Microwave Irradiation (e.g., 100-150 °C, 5-30 min) MW->Benzothiazole-Ar Byproducts Boron Byproducts

Caption: General scheme of a microwave-assisted Suzuki coupling reaction.

The catalytic cycle, a fundamental concept in understanding the reaction, is illustrated below.

Suzuki_Mechanism pd0 Pd(0)Ln pdiil Ar-Pd(II)-X (Ln) pd0->pdiil Oxidative Addition (Ar-X) pdiil_b Ar-Pd(II)-Ar' (Ln) pdiil->pdiil_b Transmetalation (Ar'-B(OH)2 + Base) pdiil_b->pd0 Reductive Elimination product Ar-Ar' pdiil_b->product C-C Bond Formation experimental_workflow A 1. Reagent Preparation (Benzothiazole, Boronic Acid, Catalyst, Base, Solvent) B 2. Vial Assembly (Add reagents to microwave vial) A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

References

Application Notes and Protocols for the One-Pot Synthesis of Biaryls via Direct C-H Arylation of Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the one-pot synthesis of biaryl compounds through the direct C-H arylation of a benzothiazole core with arylboronic acids. This methodology offers an efficient and atom-economical approach to constructing biaryl scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

Biaryl moieties are prevalent structural motifs in a wide range of pharmaceuticals and biologically active compounds. The benzothiazole nucleus, in particular, is a privileged scaffold known to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The one-pot direct C-H arylation of benzothiazoles with arylboronic acids has emerged as a powerful strategy for the synthesis of biaryl derivatives, avoiding the pre-functionalization often required in traditional cross-coupling reactions.[4][5] This approach, typically catalyzed by palladium, allows for the direct formation of a C-C bond between the benzothiazole core and an aryl group.[6]

Reaction Principle

The synthesis of 2-arylbenzothiazoles via direct C-H arylation involves the palladium-catalyzed reaction between a benzothiazole derivative and an arylboronic acid. The catalytic cycle is generally believed to proceed through the following key steps: C-H activation at the C2 position of the benzothiazole, followed by reaction with the arylboronic acid, and subsequent reductive elimination to yield the biaryl product and regenerate the active palladium catalyst.[6]

Experimental Protocols

While a specific protocol for the direct C-H arylation of Benzo[d]thiazol-6-ylboronic acid as the C-H activation partner is not extensively documented, the following generalized procedure for the direct C-H arylation of a benzothiazole core with an arylboronic acid can be adapted. Researchers should note that the reactivity and regioselectivity can be influenced by substituents on both the benzothiazole and the arylboronic acid.

General Protocol for Palladium-Catalyzed Direct C-H Arylation of Benzothiazole

This protocol is based on established methodologies for the direct arylation of benzothiazoles.[6][7]

Materials:

  • Benzothiazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Oxidant (e.g., Ag₂O, Cu(OAc)₂, 1.0-2.0 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF, Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the benzothiazole derivative (1.0 equiv), arylboronic acid (1.5-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), oxidant (e.g., Ag₂O, 1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., DMF) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

  • Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the direct C-H arylation of benzothiazole with various arylboronic acids, as reported in the literature.

Table 1: Substrate Scope for the Direct C-H Arylation of Benzothiazole

EntryBenzothiazole DerivativeArylboronic AcidProductYield (%)Reference
1BenzothiazolePhenylboronic acid2-Phenylbenzothiazole85[6]
2Benzothiazole4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)benzothiazole92[6]
3Benzothiazole4-Acetylphenylboronic acid2-(4-Acetylphenyl)benzothiazole83[6]
4Benzothiazole4-Nitrophenylboronic acid2-(4-Nitrophenyl)benzothiazole75[6]
56-MethoxybenzothiazolePhenylboronic acid6-Methoxy-2-phenylbenzothiazole88[8]

Yields are for isolated products after purification.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Benzothiazole - Arylboronic Acid - Pd Catalyst - Oxidant - Base B Add Degassed Solvent A->B Inert Atmosphere C Heat at 80-120 °C (12-24 h) B->C D Cool to RT & Dilute C->D E Liquid-Liquid Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for the one-pot synthesis of biaryls via direct C-H arylation.

Signaling Pathways Modulated by Benzothiazole-Based Anticancer Agents

Biaryl benzothiazole derivatives have been reported to exert their anticancer effects by modulating various key signaling pathways involved in cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

G cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Signals (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Target Gene Expression (COX-2, iNOS, etc.) DNA->Genes Inhibitor Biaryl Benzothiazole Inhibitor->IKK inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Response Cell Growth, Proliferation, Survival mTOR->Response Inhibitor Biaryl Benzothiazole Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes & translocates DNA DNA STAT_dimer->DNA binds Genes Target Gene Expression (Cell Proliferation, Survival) DNA->Genes Inhibitor Biaryl Benzothiazole Inhibitor->JAK inhibits Inhibitor->STAT inhibits phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Couplings with Benzo[d]thiazol-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Benzo[d]thiazol-6-ylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary causes?

A1: Low or no yield in Suzuki couplings involving heteroaromatic boronic acids like this compound is often attributed to several factors:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[1] This is particularly prevalent with electron-deficient or nitrogen-containing heterocycles, and is exacerbated by strong bases, the presence of water, and high temperatures.[1]

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the benzothiazole ring can coordinate to the palladium catalyst, leading to its deactivation and hindering the catalytic cycle.

  • Poor Reagent Quality: The boronic acid may have degraded during storage. It's also possible for boronic acids to form oligomeric anhydrides.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and must be carefully optimized for this specific substrate.

Q2: How can I minimize the protodeboronation of this compound?

A2: To mitigate protodeboronation, consider the following strategies:

  • Choice of Base: Use weaker, non-hydroxide bases. Finely powdered anhydrous bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often effective.

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the proton source for protodeboronation.

  • Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation. Lowering the temperature may necessitate the use of a more active catalyst system to maintain a reasonable reaction rate.

  • Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a potassium trifluoroborate salt or a diethanolamine adduct, which can then be used directly in the coupling reaction. These derivatives often exhibit enhanced stability towards protodeboronation.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: For a starting point, a catalyst system known for its effectiveness with challenging substrates is recommended. Buchwald-type ligands are often a good choice. A typical starting protocol would involve:

  • Catalyst: A palladium precatalyst like XPhos Pd G3 (0.5–2 mol%).

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos or SPhos.

  • Base: Anhydrous potassium phosphate (K₃PO₄) (2.0–3.0 equivalents).

  • Solvent: A degassed solvent system like dioxane/water (10:1) or anhydrous DMF.[3]

  • Temperature: 80–110 °C.

Q4: I am observing the formation of homocoupling byproducts. How can this be avoided?

A4: Homocoupling of the boronic acid is often a result of oxygen contamination in the reaction mixture. To prevent this, ensure that all solvents are thoroughly degassed prior to use and that the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).

Troubleshooting Guide

Issue 1: Low to No Product Formation, Starting Material Consumed

  • Potential Cause: Significant protodeboronation of the this compound.

  • Suggested Solution:

    • Verify Boronic Acid Stability: Check the purity of the boronic acid before use.

    • Modify Reaction Conditions: Switch to a weaker, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).[4][5] Lower the reaction temperature and consider using a more active catalyst/ligand system (e.g., a Buchwald-type precatalyst).[6][7]

    • Use a Boronic Acid Derivative: Convert the boronic acid to a more stable potassium trifluoroborate or diethanolamine adduct.

Issue 2: Reaction Stalls, Incomplete Conversion of Aryl Halide

  • Potential Cause: Catalyst deactivation, potentially due to coordination of the benzothiazole nitrogen to the palladium center.

  • Suggested Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These can promote the desired catalytic cycle and reduce catalyst inhibition.[7]

    • Catalyst Loading: A modest increase in catalyst loading may be beneficial, but excessive amounts can lead to side reactions.

    • Precatalyst: Use a well-defined palladium precatalyst to ensure the generation of a consistent amount of the active catalytic species.

Issue 3: Inconsistent Yields Between Batches

  • Potential Cause: Variability in the quality of the this compound or incomplete degassing of the reaction mixture.

  • Suggested Solution:

    • Reagent Quality Control: Ensure the boronic acid is of high purity and has been stored properly.

    • Thorough Degassing: Implement a rigorous degassing procedure for all solvents, such as multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

Data Presentation

While specific data for the Suzuki coupling of this compound is limited in the literature, the following tables provide representative yields for the coupling of substituted bromobenzothiazoles with various aryl boronic acids, which can serve as a valuable guide for reaction optimization.

Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Aryl Boronic Acids/Esters [8][9]

EntryAryl Boronic Acid/EsterSolvent System (4:1)Yield (%)
1p-Tolylboronic acidToluene/H₂O65
2p-Tolylboronic acidDioxane/H₂O75
3o-Tolylboronic acidToluene/H₂O61
44-Methoxyphenylboronic acidDMF/H₂O64
54-Methoxyphenylboronic acidDioxane/H₂O71
63,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterDioxane/H₂O81
7Phenylboronic acidDioxane/H₂O79

Reaction Conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), aryl boronic acid/ester (2.401 mmol), K₃PO₄ (4.3 mmol), Pd(PPh₃)₄ (5 mol %), 95 °C, 31 h.[9]

Table 2: Suzuki Coupling of 2-(4-bromophenyl)benzo[d]thiazole with Aryl Boronic Acids [3][10]

EntryAryl Boronic AcidProductYield (%)
14-Methylphenylboronic acid2-(4'-(Methyl)-[1,1'-biphenyl]-4-yl)benzo[d]thiazole95
24-Methoxyphenylboronic acid2-(4'-(Methoxy)-[1,1'-biphenyl]-4-yl)benzo[d]thiazole85
34-Chlorophenylboronic acid2-(4'-(Chloro)-[1,1'-biphenyl]-4-yl)benzo[d]thiazole80
44-Nitrophenylboronic acid2-(4'-(Nitro)-[1,1'-biphenyl]-4-yl)benzo[d]thiazole82
53-Nitrophenylboronic acid2-(3'-(Nitro)-[1,1'-biphenyl]-4-yl)benzo[d]thiazole80

Reaction Conditions: 2-(4-bromophenyl)benzo[d]thiazole (1.37 mmol), aryl boronic acid (2.06 mmol), K₂CO₃ (2.75 mmol), PdCl₂ (0.007 mmol), 2-phenylimidazole (0.014 mmol), anhydrous DMF, 120 °C, 17-48 h.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Amino-6-bromobenzothiazole [8][9]

  • To a reaction vessel, add 2-amino-6-bromobenzothiazole (1.0 equiv), the desired aryl boronic acid or ester (1.1 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

  • Heat the reaction mixture to 95 °C and stir vigorously for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Suzuki Coupling start Low or No Yield Observed check_reagents Verify Purity and Integrity of Boronic Acid and Aryl Halide start->check_reagents check_conditions Review Reaction Conditions: Catalyst, Ligand, Base, Solvent, Temperature start->check_conditions side_reaction Analyze Crude Mixture for Side Products (e.g., Protodeboronation) check_conditions->side_reaction optimize_base Switch to Weaker, Anhydrous Base (e.g., K3PO4, Cs2CO3) side_reaction->optimize_base Protodeboronation Detected optimize_catalyst Use More Active Catalyst/Ligand (e.g., Buchwald Precatalyst) side_reaction->optimize_catalyst No Protodeboronation, Incomplete Conversion optimize_temp Lower Reaction Temperature optimize_base->optimize_temp end Improved Yield optimize_catalyst->end stabilize_ba Convert to Stable Boronic Acid Derivative (e.g., Trifluoroborate) optimize_temp->stabilize_ba stabilize_ba->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base to Flask - Add Catalyst and Ligand inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify analysis Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for Suzuki coupling reactions.

References

Technical Support Center: Purification Strategies for Benzo[d]thiazol-6-ylboronic acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of coupling reactions involving Benzo[d]thiazol-6-ylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after a Suzuki-Miyaura coupling reaction with this compound?

A1: The most common impurities include residual palladium catalyst, unreacted starting materials (this compound and the coupling partner), and byproducts from side reactions. Key byproducts to consider are the homocoupled product of the boronic acid (forming a bibenzothiazole) and protodeboronation of the starting material, where the boronic acid group is replaced by a hydrogen.[1][2] The presence of oxygen can sometimes promote the homocoupling of boronic acids.[1][2]

Q2: How can I effectively remove the palladium catalyst from my reaction mixture?

A2: Several methods can be employed for palladium removal. A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite, which can trap insoluble palladium species.[3] For more persistent palladium contamination, specialized metal scavengers with thiol or thiourea functional groups can be highly effective.[4] These solid-supported reagents chelate the palladium, allowing for its removal by filtration.[4] In some cases, extraction with an aqueous solution or chromatography can also reduce palladium levels.[3][5]

Q3: My desired product and the unreacted boronic acid have very similar polarities. How can I separate them?

A3: This is a common challenge. One approach is to perform an acid-base extraction. Since boronic acids are acidic, washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) can extract the unreacted boronic acid into the aqueous phase. The desired, typically less acidic, product will remain in the organic layer. Careful optimization of your chromatography method, such as using a shallow solvent gradient, may also improve separation.

Q4: I am observing a significant amount of homocoupled byproduct from my this compound. What purification strategies can I use to remove it?

A4: Homocoupled byproducts can often be challenging to separate due to their structural similarity to the desired product. Meticulous column chromatography is the most common method for separation. You may need to screen different solvent systems and use a high-resolution silica gel to achieve good separation. In some cases, recrystallization can be effective if there is a sufficient difference in solubility between your desired product and the homocoupled byproduct.

Q5: What are some general starting points for developing a column chromatography method for these types of compounds?

A5: For aryl-substituted benzothiazoles, a good starting point for column chromatography on silica gel is a solvent system of hexane and ethyl acetate or hexane and chloroform.[6] The polarity of the solvent system should be adjusted based on the polarity of your specific product, which can be estimated by thin-layer chromatography (TLC). For more polar compounds, a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.

Q6: Are there any recommended recrystallization solvents for aryl-benzothiazole derivatives?

A6: Common solvents for the recrystallization of benzothiazole derivatives include ethanol, or mixtures such as hexane/acetone, hexane/THF, and hexane/ethyl acetate.[7][8] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] A two-solvent recrystallization system can also be effective, where the product is dissolved in a good solvent at high temperature, and a poor solvent is added to induce crystallization upon cooling.[10]

Troubleshooting Guides

Problem 1: Persistent Palladium Contamination

Symptoms:

  • The purified product has a grayish or black tint.

  • NMR analysis shows broad peaks.

  • LC-MS or ICP-MS analysis indicates the presence of palladium.

Possible Causes:

  • Inefficient removal of the palladium catalyst.

  • The palladium species is soluble in the purification solvents.

Solutions:

StepActionRationale
1 Filtration through Celite: A quick and effective first step to remove heterogeneous palladium.[3]
2 Activated Carbon Treatment: Can adsorb residual palladium, but may also lead to product loss.[4]
3 Metal Scavengers: Use of solid-supported scavengers (e.g., thiol or thiourea-based) is a highly effective method for selective palladium removal.[4]
4 Aqueous Wash: An aqueous wash with a chelating agent like EDTA or lactic acid can sometimes extract palladium salts.[5]
Problem 2: Difficulty Separating Product from Starting Materials

Symptoms:

  • Co-elution of the product and starting materials during column chromatography.

  • NMR of the purified product shows signals corresponding to unreacted aryl halide or boronic acid.

Possible Causes:

  • Similar polarity of the product and starting materials.

  • Incomplete reaction.

Solutions:

StepActionRationale
1 Optimize Reaction: Drive the reaction to completion to minimize the amount of starting material in the crude product.
2 Acid-Base Extraction: If applicable, use an aqueous base wash to remove unreacted boronic acid.
3 Chromatography Optimization: Use a shallower solvent gradient, try a different stationary phase (e.g., alumina), or a different solvent system.
4 Recrystallization: If there is a sufficient solubility difference, recrystallization can be an effective purification method.[9]
Problem 3: Presence of Homocoupled Byproducts

Symptoms:

  • A spot on the TLC plate with a polarity very close to the product.

  • Mass spectrometry data shows a peak corresponding to the dimer of the boronic acid or the coupling partner.

Possible Causes:

  • Reaction conditions favoring homocoupling (e.g., presence of oxygen).[2]

Solutions:

StepActionRationale
1 Meticulous Chromatography: Careful column chromatography with a high-resolution stationary phase and an optimized solvent system is the primary method for separation.
2 Preparative HPLC: For challenging separations, preparative HPLC can provide higher resolution.
3 Recrystallization: Can be effective if the homocoupled product has significantly different solubility characteristics.

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then removing the solvent under reduced pressure.

  • Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). The optimal solvent gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow start Crude Reaction Mixture celite_filtration Filter through Celite Pad start->celite_filtration Remove solid Pd extraction Aqueous Workup / Extraction celite_filtration->extraction Remove salts & polar impurities chromatography Column Chromatography extraction->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification (optional) pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for coupling products.

Troubleshooting_Palladium start Pd Contamination Detected celite Filter through Celite start->celite check1 Contamination Still Present? celite->check1 scavenger Treat with Palladium Scavenger check1->scavenger Yes pure Product with Low Pd check1->pure No check2 Contamination Still Present? scavenger->check2 activated_carbon Treat with Activated Carbon check2->activated_carbon Yes check2->pure No activated_carbon->pure fail Consider Alternative Strategy

References

Technical Support Center: Cross-Coupling Reactions with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving sulfur-containing heterocycles. Catalyst poisoning is a prevalent issue in these transformations, and this guide aims to provide practical solutions and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst poisoning a common problem when using sulfur-containing heterocycles in cross-coupling reactions?

A1: Palladium catalysts, frequently employed in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, are susceptible to poisoning by sulfur compounds. The sulfur atom in heterocycles such as thiophenes, thiazoles, and benzothiophenes can strongly coordinate to the palladium metal center. This strong interaction, known as chemisorption, blocks the active sites of the catalyst, leading to decreased catalytic activity or complete deactivation.[1][2] In some cases, this can lead to the formation of catalytically inactive palladium sulfide (PdS) complexes.

Q2: Are all sulfur-containing heterocycles equally problematic for palladium catalysts?

A2: No, the extent of catalyst poisoning varies depending on the nature of the sulfur-containing group and the specific heterocycle. Unprotected thiols (-SH) are particularly detrimental due to the high affinity of the sulfur atom for palladium.[2] While still capable of poisoning the catalyst, heterocycles like thiophene may exhibit different deactivation kinetics compared to thioethers or sulfones. The electronic properties of the heterocycle also play a role; for instance, the C2 position of thiophene is more electron-deficient and generally more reactive in oxidative addition than the C3 position.

Q3: What are the initial visual and analytical signs of catalyst deactivation in my reaction?

A3: Several indicators may suggest catalyst poisoning. Visually, the formation of a black precipitate, known as palladium black, is a clear sign of catalyst agglomeration and deactivation.[1] Analytically, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) may show a stalled reaction where the starting materials are no longer being consumed. The appearance of side products, such as from dehalogenation (replacement of the halide with a hydrogen atom), can also indicate altered catalyst activity.

Q4: How can I mitigate catalyst poisoning when working with sulfur-containing heterocycles?

A4: Several strategies can be employed to overcome catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos). These ligands can promote the desired catalytic cycle and reduce the catalyst's susceptibility to poisoning.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation.

  • Reaction Conditions: Optimizing the base, solvent, and temperature is crucial. For instance, using milder bases like K₂CO₃ or K₃PO₄ can sometimes be beneficial.

  • Slow Addition: In some cases, the slow addition of the sulfur-containing substrate can help maintain a low concentration of the poisoning species in the reaction mixture, thus preserving the catalyst's activity for a longer duration.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling with a Thiophene Derivative

Possible Causes and Solutions:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring is likely deactivating your palladium catalyst.

    • Solution: Switch to a more robust catalyst system. Buchwald ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst, are often effective. Increasing the catalyst loading may also improve the yield.

  • Ineffective Base: The choice of base is critical for the transmetalation step.

    • Solution: Screen different bases. While Na₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving heteroaryl halides.

  • Poor Reagent Quality: The boronic acid may have degraded.

    • Solution: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction.

  • Suboptimal Solvent: The solvent can influence both solubility and catalyst activity.

    • Solution: While toluene and dioxane are common, a solvent screen including THF or DMF might reveal a better option for your specific substrates.

Issue 2: Stalled Buchwald-Hartwig Amination of a Bromothiazole

Possible Causes and Solutions:

  • Catalyst Deactivation: The nitrogen and sulfur atoms in the thiazole ring can both coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ a catalyst system known for its high activity and stability. The use of bulky biarylphosphine ligands is highly recommended. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.

  • Strong Base Incompatibility: The use of a very strong base like NaOtBu might lead to side reactions or substrate decomposition.

    • Solution: Consider using a milder base such as Cs₂CO₃ or K₃PO₄, especially if your substrate has base-sensitive functional groups.

  • Reaction Temperature Too Low: The oxidative addition to the bromothiazole may be slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. Microwave heating can sometimes be beneficial for accelerating sluggish reactions.

Data Presentation

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90
32-BromothiophenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
43-BromothiophenePd₂(dba)₃ / XPhosK₃PO₄Dioxane11018~90

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Table 2: Performance of Different Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Thiophene-2-amine

EntryLigandCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
1XantphosPd₂(dba)₃Cs₂CO₃Dioxane1102475
2RuPhosPd(OAc)₂NaOtBuToluene1001888
3BrettPhos[Pd(cinnamyl)Cl]₂LHMDSTHF651692
4SPhosPd-G3K₃PO₄Toluene1002095

Note: This data is representative and compiled from various sources. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated Sulfur Heterocycle
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the halogenated sulfur heterocycle (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Catalyst_Poisoning start Low or No Conversion Observed check_reagents 1. Verify Reagent Purity and Stoichiometry (Substrates, Base, Solvent) start->check_reagents check_conditions 2. Review Reaction Setup and Conditions (Inert Atmosphere, Temperature, Stirring) check_reagents->check_conditions Reagents OK catalyst_issue 3. Suspect Catalyst Poisoning check_conditions->catalyst_issue Conditions OK visual_cues Visual Cues? (e.g., Palladium Black) catalyst_issue->visual_cues Yes analytical_cues Analytical Cues? (Stalled Reaction, Dehalogenation) catalyst_issue->analytical_cues Yes optimize_catalyst 4. Optimize Catalyst System visual_cues->optimize_catalyst analytical_cues->optimize_catalyst increase_loading Increase Catalyst Loading optimize_catalyst->increase_loading change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) optimize_catalyst->change_ligand change_precatalyst Use a More Robust Pre-catalyst (e.g., Buchwald G3/G4) optimize_catalyst->change_precatalyst success Reaction Successful increase_loading->success Improved Yield change_ligand->success Improved Yield change_precatalyst->success Improved Yield Suzuki_Miyaura_Workflow reagents 1. Add Substrates & Base (Sulfur Heterocycle, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 6. Aqueous Work-up react->workup purify 7. Column Chromatography workup->purify product Isolated Product purify->product

References

Chan-Lam Coupling Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Chan-Lam coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize reaction conditions for the synthesis of aryl-heteroatom bonds.

Frequently Asked Questions (FAQs)

Q1: What is the Chan-Lam coupling reaction?

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a bond between an aryl boronic acid and a nucleophile containing an N-H or O-H bond, such as an amine or an alcohol.[1][2] This reaction is advantageous as it can often be performed under mild conditions, including at room temperature and open to the air, using relatively inexpensive copper catalysts.[1][2]

Q2: What are the key components of a Chan-Lam coupling reaction?

The essential components are:

  • Aryl boronic acid: The source of the aryl group.

  • N-H or O-H containing nucleophile: The substrate to be arylated (e.g., amine, alcohol, phenol).

  • Copper catalyst: Typically a Cu(II) salt, such as copper(II) acetate (Cu(OAc)₂).

  • Base: Often a tertiary amine like pyridine or triethylamine, or an inorganic base.

  • Solvent: A suitable solvent to dissolve the reactants.

  • Oxidant: Often atmospheric oxygen is sufficient to regenerate the active Cu(II) catalyst.[3]

Q3: What are the most common side reactions in a Chan-Lam coupling?

The most frequently encountered side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[4]

  • Homocoupling: The coupling of two aryl boronic acid molecules to form a biaryl compound.[4]

  • Oxidation of the nucleophile: The nucleophile can be oxidized under the reaction conditions.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you may encounter during your Chan-Lam coupling experiments.

Issue 1: Low or No Product Yield

Q: I am not getting any product, or the yield is very low. What are the possible causes and how can I fix this?

A: Low or no yield in a Chan-Lam coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents optimize_base 2. Optimize Base check_reagents->optimize_base Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved optimize_solvent 3. Optimize Solvent optimize_base->optimize_solvent No Improvement optimize_base->success Yield Improves increase_temp 4. Increase Reaction Temperature optimize_solvent->increase_temp No Improvement optimize_solvent->success Yield Improves check_catalyst 5. Evaluate Catalyst increase_temp->check_catalyst No Improvement increase_temp->success Yield Improves consider_additives 6. Consider Additives check_catalyst->consider_additives No Improvement check_catalyst->success Yield Improves consider_additives->success Yield Improves side_reactions_troubleshooting start Side Reactions Observed (Protodeboronation/Homocoupling) protodeboronation Protodeboronation Dominant start->protodeboronation homocoupling Homocoupling Dominant start->homocoupling anhydrous Use Anhydrous Solvent and/or Add Molecular Sieves protodeboronation->anhydrous optimize_base_solvent Optimize Base and Solvent homocoupling->optimize_base_solvent success Side Reactions Minimized anhydrous->success adjust_equivalents Adjust Boronic Acid Equivalents optimize_base_solvent->adjust_equivalents No Improvement optimize_base_solvent->success Side Reactions Reduced lower_temp Lower Reaction Temperature adjust_equivalents->lower_temp No Improvement adjust_equivalents->success Side Reactions Reduced lower_temp->success Side Reactions Reduced chan_lam_cycle CuII_catalyst Cu(II) Catalyst intermediate1 [Cu(II)-XR] Complex CuII_catalyst->intermediate1 + R-XH - H⁺ nucleophile R-XH (Amine/Phenol) boronic_acid Ar-B(OH)₂ intermediate2 [Ar-Cu(II)-XR] Complex intermediate1->intermediate2 + Ar-B(OH)₂ - B(OH)₃ product Ar-X-R (Product) intermediate2->product Reductive Elimination CuI_species Cu(I) Species intermediate2->CuI_species CuI_species->CuII_catalyst Oxidation oxidant O₂ (Air) oxidant->CuI_species

References

Technical Support Center: Stability of Benzo[d]thiazol-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Benzo[d]thiazol-6-ylboronic acid under common reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during its use in experiments, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound?

A1: The main stability issue is its susceptibility to protodeboronation, which is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2][3] This process consumes the boronic acid, leading to reduced yields of the desired product and the formation of benzothiazole as a byproduct. Heteroaromatic boronic acids, including derivatives of benzothiazole, are particularly prone to this degradation pathway.[1][4]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure its stability and purity, this compound should be stored at 4°C under an inert atmosphere, such as nitrogen.[5]

Q3: How does pH affect the stability of this compound?

A3: The pH of the reaction medium is a critical factor influencing the stability of this compound. Protodeboronation is often accelerated under basic conditions.[4] Paradoxically, for some heteroaryl boronic acids, like the analogous 5-thiazolylboronic acid, the rate of protodeboronation can be very rapid even at neutral pH.[4]

Q4: Can I use this compound in aqueous reaction conditions?

A4: While many Suzuki-Miyaura coupling reactions use aqueous solvent systems, the presence of water can facilitate protodeboronation.[3] If aqueous conditions are necessary, it is crucial to carefully select the base and other reaction parameters to minimize this side reaction. In some cases, anhydrous conditions may be preferable.

Q5: Are there more stable alternatives to this compound?

A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, or a trifluoroborate salt can enhance stability.[2][3] These derivatives often act as "slow-release" sources of the active boronic acid under the reaction conditions, which can help to minimize degradation.[3] N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boronic acid surrogates.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

If you are experiencing low or no yield when using this compound in a Suzuki-Miyaura coupling, consider the following troubleshooting steps:

Potential Causes and Solutions

Potential Cause Recommended Action
Protodeboronation of this compound - Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH. - Employ anhydrous reaction conditions if possible. - Lower the reaction temperature. - Reduce the reaction time by closely monitoring the reaction progress. - Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[2][3]
Catalyst Inactivity - Use a fresh batch of palladium catalyst and ligand. - Ensure proper degassing of the reaction mixture to avoid catalyst oxidation. - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.
Inefficient Transmetalation - The choice of base is critical for efficient transmetalation. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). - Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Poor Quality of Reagents - Verify the purity of this compound, as impurities can inhibit the reaction. - Ensure solvents are dry and of high purity.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_protodeboronation Check for Protodeboronation (LC-MS analysis for benzothiazole byproduct) start->check_protodeboronation protodeboronation_positive Significant Protodeboronation Detected check_protodeboronation->protodeboronation_positive Yes check_catalyst Evaluate Catalyst System check_protodeboronation->check_catalyst No mitigate_protodeboronation Mitigate Protodeboronation: - Use milder base (K₃PO₄, Cs₂CO₃) - Anhydrous conditions - Lower temperature - Use boronate ester protodeboronation_positive->mitigate_protodeboronation end Optimized Reaction mitigate_protodeboronation->end catalyst_issue Potential Catalyst Inactivity check_catalyst->catalyst_issue Suspected check_reagents Assess Reagent Quality check_catalyst->check_reagents OK resolve_catalyst Resolve Catalyst Issues: - Use fresh catalyst/ligand - Thoroughly degas - Screen different catalysts/ligands catalyst_issue->resolve_catalyst resolve_catalyst->end reagent_issue Poor Reagent Quality Suspected check_reagents->reagent_issue Suspected resolve_reagents Use High-Purity Reagents: - Purify boronic acid - Use dry, high-grade solvents reagent_issue->resolve_reagents resolve_reagents->end

Troubleshooting workflow for low reaction yield.

Quantitative Stability Data (Analogous Compound)

CompoundConditionHalf-life (t½)
5-Thiazolylboronic acidpH 7, 70 °C~25-50 seconds

Data from Cox, P. A., et al. (2016). J. Am. Chem. Soc., 138(29), 9145–9157.[4]

This data suggests that this compound is likely to be highly unstable under similar conditions, highlighting the importance of carefully controlled reaction parameters.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving bromo-benzothiazole derivatives, which can be adapted for use with this compound. Note: These are starting points and may require optimization.

Protocol 1: General Suzuki Coupling with a Palladium Catalyst

This protocol is a general starting point for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

G setup Reaction Setup: - Combine aryl halide, boronic acid, and base - Inert atmosphere catalyst Add Palladium Catalyst and Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Final Product (NMR, MS) purify->product

A general experimental workflow for Suzuki coupling.

Signaling Pathways and Degradation Mechanisms

Protodeboronation Pathway

The primary degradation pathway for this compound is protodeboronation, which is often base-mediated.

G boronic_acid This compound Ar-B(OH)₂ boronate Boronate Species [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ benzothiazole Benzothiazole (Protodeboronation Product) Ar-H boronate->benzothiazole + H⁺ boric_acid Boric Acid B(OH)₃ boronate->boric_acid + H⁺ proton_source Proton Source (e.g., H₂O) proton_source->boronate

Simplified pathway of protodeboronation.

References

Technical Support Center: Benzo[d]thiazol-6-ylboronic acid in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzo[d]thiazol-6-ylboronic acid in palladium-catalyzed cross-coupling reactions. The information provided is based on established principles for heteroaromatic boronic acids and aims to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Potential CauseRecommended Solution
Protodeboronation of this compound - Optimize the base: Use weaker, non-nucleophilic bases such as K₂CO₃ or CsF instead of strong bases like NaOH or KOH, which can accelerate protodeboronation. - Employ anhydrous conditions: Water is a proton source for protodeboronation. Using anhydrous solvents (e.g., toluene, dioxane, THF) and reagents can significantly reduce this side reaction. - Lower the reaction temperature: Higher temperatures can increase the rate of protodeboronation. If feasible for your specific reaction, reducing the temperature may improve the yield of the desired product. - Use a more active catalyst system: A highly active catalyst can promote the desired cross-coupling reaction to outcompete the slower protodeboronation. Consider using advanced phosphine ligands (e.g., Buchwald or Fu ligands).
Catalyst Inactivation - Ensure inert atmosphere: Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the palladium catalyst. - Check purity of reagents: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.
Poor Solubility of Reagents - Solvent screening: Test a variety of anhydrous solvents or solvent mixtures to ensure all reactants are sufficiently soluble for the reaction to proceed efficiently. For some challenging substrates, the use of co-solvents may be beneficial.

Issue 2: Formation of Significant Amounts of Homocoupling Byproduct (Biaryl of Benzo[d]thiazole)

Potential CauseRecommended Solution
Presence of Oxygen - Rigorous degassing: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. Ensure the reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed.
High Catalyst Loading or Inappropriate Ligand - Optimize catalyst concentration: Use the lowest effective concentration of the palladium catalyst. - Ligand choice: The choice of ligand can influence the relative rates of cross-coupling and homocoupling. Screening different phosphine ligands may be necessary.
High Reaction Temperature - Temperature optimization: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound in Suzuki-Miyaura coupling?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of benzothiazole as a byproduct and a reduction in the yield of the desired coupled product. This is often promoted by the presence of water and strong bases.

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl compound, 6,6'-bibenzo[d]thiazole, from the coupling of two molecules of the boronic acid. The presence of oxygen can significantly promote this side reaction.

Q2: How can I assess the stability of my this compound before starting my reaction?

It is good practice to check the purity of your boronic acid by NMR before use. The presence of a significant peak corresponding to benzothiazole would indicate decomposition via protodeboronation during storage. For storage, it is recommended to keep this compound at a low temperature (e.g., 4°C) under a nitrogen atmosphere.

Q3: Are there more stable alternatives to this compound?

Yes, converting the boronic acid to a more stable derivative is a common strategy to mitigate instability and side reactions. Some of the most widely used stable surrogates include:

  • Potassium (benzo[d]thiazol-6-yl)trifluoroborate: These salts are generally crystalline, air-stable solids and can be used directly in Suzuki-Miyaura couplings.

  • Benzo[d]thiazol-6-yl MIDA boronate: N-methyliminodiacetic acid (MIDA) boronates are highly stable and can slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus decomposition.

  • Diethanolamine (DABO) adducts: These are also typically stable, crystalline solids that can be used directly in the coupling reaction.

Q4: What is the general mechanism for protodeboronation of heteroaromatic boronic acids?

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Benzothiazole Derivative

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., DMF, dioxane, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions ArX Aryl Halide (Ar-X) Pd_Cycle Pd(0) Catalytic Cycle ArX->Pd_Cycle HetArBOH2 This compound (HetAr-B(OH)2) HetArBOH2->Pd_Cycle Protodeboronation_Product Protodeboronation Product (HetAr-H) HetArBOH2->Protodeboronation_Product H₂O, Base Homocoupling_Product Homocoupling Product (HetAr-HetAr) HetArBOH2->Homocoupling_Product [Pd], O₂ Desired_Product Desired Product (Ar-HetAr) Pd_Cycle->Desired_Product Reductive Elimination

Caption: Side reactions in Suzuki coupling.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Protodeboronation Check for Protodeboronation (e.g., by LC-MS or NMR) Start->Check_Protodeboronation Check_Homocoupling Check for Homocoupling (e.g., by LC-MS or NMR) Check_Protodeboronation->Check_Homocoupling No Optimize_Base Use Weaker Base (K₂CO₃, CsF) Check_Protodeboronation->Optimize_Base Yes Degas_Thoroughly Improve Degassing (Inert Atmosphere) Check_Homocoupling->Degas_Thoroughly Yes Anhydrous_Conditions Use Anhydrous Solvents and Reagents Optimize_Base->Anhydrous_Conditions Lower_Temp Lower Reaction Temperature Anhydrous_Conditions->Lower_Temp Optimize_Catalyst Optimize Catalyst Loading and Ligand Degas_Thoroughly->Optimize_Catalyst

Caption: Troubleshooting workflow for Suzuki reactions.

References

Technical Support Center: Efficient Removal of Palladium Residues from Benzothiazole Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of palladium residues from benzothiazole products, a critical step in ensuring the purity and safety of active pharmaceutical ingredients (APIs) and other fine chemicals. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your purification processes.

Troubleshooting Guides

This section addresses common challenges encountered during the removal of palladium from benzothiazole products in a question-and-answer format.

Issue Question Possible Cause & Solution
Incomplete Palladium Removal Why are there still high levels of palladium in my benzothiazole product after purification?Strong Coordination: The sulfur and nitrogen atoms in the benzothiazole ring can act as ligands, forming stable complexes with palladium, making it difficult to remove.[1][2] Solution:Use a Stronger Scavenger: Switch to a scavenger with a higher affinity for palladium, such as thiol- or dimercaptotriazine (DMT)-functionalized silica. • Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60°C) and/or the reaction time (up to 18 hours) to facilitate the displacement of the benzothiazole ligand from the palladium center.[3][4] • Pre-treatment: Consider a pre-treatment step to alter the oxidation state of palladium, which may weaken its coordination to the benzothiazole.
Product Loss I'm losing a significant amount of my benzothiazole product during the purification process. What can I do?Non-specific Adsorption: Your product may be adsorbing to the purification medium, especially activated carbon.[3] Solution:Reduce Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon. • Solvent Selection: Use a solvent in which your benzothiazole product is highly soluble to minimize its adsorption.[3] • Alternative Methods: If product loss remains high, consider switching to methods like crystallization or liquid-liquid extraction.[5]
Inconsistent Results Why does the efficiency of palladium removal vary between different batches of my benzothiazole product?Variable Palladium Species: The nature of the palladium species (e.g., oxidation state, ligands) may differ from batch to batch at the end of the reaction.[3] Solution:Standardize Work-up: Implement a consistent work-up procedure before palladium removal to ensure the palladium species are in a similar state. • Use a Broad-Spectrum Scavenger: Employ a scavenger effective against various forms of palladium, such as those based on thiourea or DMT.[6]
Filtration Issues My filtration process is very slow or clogged when trying to remove the palladium scavenger.Fine Particles: The scavenger particles may be too fine, or the filter medium may not be appropriate. Solution:Use a Filter Aid: Employ a pad of Celite® to trap fine particles during filtration.[7] • Optimize Scavenger Format: Consider using scavengers in a cartridge format for easier handling and separation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium residues from organic products?

A1: The most common methods include:

  • Adsorption: Using solid-supported scavengers (e.g., functionalized silica or activated carbon) that bind to palladium.[9]

  • Precipitation: Converting the soluble palladium species into an insoluble form that can be filtered off.

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts.[7]

Q2: How do I choose the best palladium removal method for my benzothiazole product?

A2: The choice depends on several factors:

  • The nature of your benzothiazole derivative: Its solubility and stability are key considerations.

  • The form of the palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (solid).

  • The solvent system: The chosen method must be compatible with the solvent.

  • The required purity level: Regulatory limits for APIs are often in the low ppm range.[10]

Q3: Can the benzothiazole moiety itself interfere with palladium removal?

A3: Yes. The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with palladium, forming a stable complex that can be challenging to break, thus hindering removal.[1][2] This often necessitates the use of stronger scavenging agents or more forcing conditions.

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid materials, typically silica or polymer-based, that are functionalized with ligands that have a high affinity for palladium (e.g., thiol, thiourea, amine, or phosphine groups).[6][11] When added to the reaction mixture, these ligands bind to the palladium, and the solid support allows for easy removal of the palladium-scavenger complex by filtration.

Quantitative Data on Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal techniques.

Table 1: Comparison of Different Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Product LossReference
Thiol-functionalized Silica (SiliaMetS® Thiol)13002>99.8%10%[12]
Thiourea-functionalized Silica2400≤ 16>99.3%Not specified[6]
Activated Carbon (Darco)2400>100<95.8%Can be significant[6]
Polymer-based Scavenger (Quadrapure)2400>100<95.8%Not specified[6]
DMT-functionalized SilicaHigh<50HighNot specified[8]

Table 2: Effect of Scavenging Conditions

ScavengerConditionsInitial Pd (ppm)Final Pd (ppm)Reference
Thiol-functionalized Silica (50 wt%)35°C, 17 hours13002[12]
Activated Carbon (0.2 wt)45°C, 18 hours300<1[4]
Si-TMT (0.03 wt)35°C, 2 hoursHigh<1[4]

Detailed Experimental Protocols

Protocol 1: Palladium Removal using Thiol-Functionalized Silica Gel (e.g., SiliaMetS® Thiol)
  • Dissolution: Dissolve the crude benzothiazole product containing palladium residues in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of 5-10% (w/v).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 5-10 weight equivalents relative to the estimated amount of palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 24 hours. Monitor the palladium concentration periodically if possible.[12][13]

  • Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the silica scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified benzothiazole product.

  • Analysis: Analyze the final product for residual palladium content using methods like ICP-MS.[10]

Protocol 2: Palladium Removal using Activated Carbon
  • Preparation: Add the crude benzothiazole product to a flask and dissolve it in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the product) to the solution.[4]

  • Heating and Stirring: Heat the mixture with stirring. A common condition is 45-60 °C for 2-18 hours.[4]

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the activated carbon. Be aware that filtration of fine carbon particles can be slow.

  • Washing: Wash the activated carbon on the filter with fresh solvent to recover the product. Note that product loss due to strong adsorption on carbon can occur.

  • Concentration and Analysis: Concentrate the filtrate and analyze for palladium residues.

Visualizing the Workflow

Decision-Making for Palladium Removal

The following diagram provides a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Decision_Tree start Start: Crude Benzothiazole Product with Palladium Residue check_pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenging Palladium Scavenging (e.g., Thiol-Silica, Activated Carbon) check_pd_form->scavenging No (Homogeneous) analyze1 Analyze for Residual Pd filtration->analyze1 check_purity1 Is Pd Level Acceptable? analyze1->check_purity1 end_product Final Purified Product check_purity1->end_product Yes check_purity1->scavenging No analyze2 Analyze for Residual Pd scavenging->analyze2 check_purity2 Is Pd Level Acceptable? analyze2->check_purity2 check_purity2->end_product Yes optimize Optimize Scavenging Conditions (Time, Temp, Scavenger Type) check_purity2->optimize No optimize->scavenging other_methods Consider Alternative Methods (Crystallization, Extraction) optimize->other_methods

Caption: Decision tree for selecting a palladium removal method.

Experimental Workflow for Palladium Scavenging

This diagram illustrates the general experimental steps for palladium removal using a solid-supported scavenger.

Scavenging_Workflow A 1. Dissolve Crude Product in Suitable Solvent B 2. Add Palladium Scavenger A->B C 3. Stir at Optimal Temperature and Time B->C D 4. Filter to Remove Scavenger-Pd Complex C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine and Concentrate Filtrate E->F G 7. Analyze Final Product for Residual Palladium F->G

Caption: General experimental workflow for palladium scavenging.

References

Use of boronic acid protecting groups to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using boronic acid protecting groups to prevent decomposition during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is decomposing upon storage or during my reaction, leading to low yields. What are the common decomposition pathways?

A1: Boronic acids are susceptible to several decomposition pathways that can reduce their effectiveness in coupling reactions. The most common pathways include:

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It is a frequent side reaction in metal-catalyzed couplings, especially under basic conditions or with prolonged reaction times.[1][2]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of an alcohol and boric acid.[3][4] This is a significant issue in biological contexts.[3]

  • Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines.[5][6] This can affect the solubility and reactivity of the boronic acid.[7]

Q2: How can I prevent the decomposition of my boronic acid?

A2: Using a protecting group for the boronic acid moiety is a highly effective strategy to prevent decomposition.[5][8] Boronic esters, such as pinacol esters, and other derivatives like MIDA boronates or trifluoroborates, enhance stability by protecting the boron atom from degradation pathways.[6][9] These protected forms are often more stable to storage, handling, and various reaction conditions.[9][10]

Q3: I am observing significant protodeboronation in my Suzuki-Miyaura coupling reaction. How can I minimize this?

A3: Protodeboronation is a common cause of low yields.[1][11] To minimize it, consider the following strategies:

  • Use a Protected Boronic Acid: Employing a more stable boronic acid derivative, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt, can provide a "slow-release" of the active boronic acid, keeping its concentration low and reducing the likelihood of protodeboronation.[7][11]

  • Optimize Reaction Conditions:

    • Base Selection: Use milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[11]

    • Temperature: Lowering the reaction temperature can help if the desired coupling can proceed efficiently at a lower temperature.[7]

    • Reaction Time: Monitor the reaction and work it up promptly upon completion to avoid prolonged exposure to conditions that favor protodeboronation.[12]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are appropriately dried.[12]

Q4: What are the most commonly used boronic acid protecting groups, and when should I choose one over the other?

A4: The choice of protecting group depends on the specific reaction conditions and the desired stability. Here are some common options:

  • Pinacol Esters (Bpin): These are the most popular protecting groups due to their stability to column chromatography and their ability to be used directly in Suzuki couplings.[5] However, their removal can sometimes be challenging.[5]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often existing as benchtop-stable crystalline solids.[9][13] They are unreactive under standard anhydrous cross-coupling conditions and can be deprotected under mild aqueous basic conditions, making them ideal for iterative cross-coupling strategies.[9][10]

  • Trifluoroborates (-BF₃K): These are highly crystalline and stable salts.[5] They are less soluble in organic solvents and require hydrolysis to the boronic acid for cross-coupling to occur.[14][15]

  • 1,8-Diaminonaphthalene (dan) Boronamides: These are very stable under a wide range of conditions due to the donation of electron density from the nitrogen atoms to the boron center.[5]

Troubleshooting Guides

Guide 1: Low Yields in Suzuki-Miyaura Coupling with a Protected Boronic Acid
Symptom Possible Cause Troubleshooting Steps
Low to no product formation Inefficient deprotection of the boronic acid protecting group * Ensure the deprotection conditions are appropriate for the specific protecting group. For example, MIDA boronates require mild aqueous base for deprotection.[9] * For trifluoroborates, ensure sufficient water is present for hydrolysis to the active boronic acid.[15]
Decomposition of the unprotected boronic acid * Consider a "slow-release" strategy using a stable protecting group like a MIDA boronate, which releases the boronic acid gradually.[9][16]
Catalyst deactivation * Ensure proper degassing of solvents and use of an inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands.[11]
Significant formation of homocoupling product Presence of oxygen or Pd(II) species * Thoroughly deoxygenate the reaction mixture. * Use an efficient Pd(0) catalyst system or ensure complete reduction of a Pd(II) precatalyst.[17]
Protodeboronation of the boronic acid Harsh reaction conditions * Switch to a milder base (e.g., K₃PO₄, KF).[11] * Lower the reaction temperature.[7] * Minimize reaction time.[12]
Guide 2: Issues with MIDA Boronate Esters
Symptom Possible Cause Troubleshooting Steps
Difficulty in preparing the MIDA boronate Incomplete removal of water * The preparation of MIDA esters can be sensitive to moisture. Ensure rigorous removal of water and DMSO during the synthesis.[5]
MIDA boronate fails to deprotect during the reaction Inappropriate deprotection conditions * MIDA boronates are stable under anhydrous conditions and require an aqueous base (e.g., 1M NaOH or NaHCO₃) for deprotection.[9] Ensure these conditions are met.
Slow or incomplete reaction in Suzuki coupling Slow release of the boronic acid * For particularly unreactive coupling partners, a faster release of the boronic acid might be necessary. Using a stronger base like NaOH can lead to faster hydrolysis compared to K₃PO₄.[9]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Boronic Acid as a MIDA Ester

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO with heating to ensure complete dissolution.

  • Azeotropic Removal of Water: Add toluene to the solution and heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Crystallization: After complete removal of water, allow the solution to cool to room temperature. The MIDA boronate will typically crystallize from the solution.

  • Isolation and Purification: Collect the crystalline product by filtration, wash with a suitable solvent (e.g., acetone or ether), and dry under vacuum.[5]

Protocol 2: General Procedure for the Deprotection of a MIDA Boronate
  • Dissolution: Dissolve the MIDA boronate (1.0 equiv) in a suitable organic solvent (e.g., THF or dioxane).

  • Addition of Base: Add an aqueous solution of a base (e.g., 1 M NaOH or saturated NaHCO₃) to the reaction mixture.

  • Stirring: Stir the biphasic mixture vigorously at room temperature. The deprotection is typically complete within a few hours.

  • Work-up: Separate the organic layer. The aqueous layer contains the MIDA ligand salt. The organic layer containing the free boronic acid can be used directly in the subsequent reaction or subjected to further purification.[9]

Data Presentation

Table 1: Comparison of Common Boronic Acid Protecting Groups

Protecting GroupStructureStabilityDeprotection ConditionsKey AdvantagesCommon Issues
Pinacol (pin) Cyclic boronic esterGood stability, suitable for chromatography.[5]Acidic hydrolysis (can be difficult), or transesterification.[5][18]Widely used, commercially available.[5]Deprotection can require harsh conditions.[19]
MIDA N-methyliminodiacetic acid boronateExcellent, benchtop-stable crystalline solid.[9][13]Mild aqueous base (e.g., NaOH, NaHCO₃).[9]Ideal for iterative cross-coupling, "slow-release" of boronic acid.[9][16]Preparation can be sensitive to water.[5]
Trifluoroborate (-BF₃K) Potassium organotrifluoroborate saltHigh, crystalline solid.[5]Hydrolysis with silica gel and water, or under basic conditions of Suzuki coupling.[15][20]High stability, allows for slow release.[16]Low solubility in organic solvents.[5]
dan 1,8-diaminonaphthalene boronamideVery high stability under a wide range of conditions.[5]Strong acidic hydrolysis.[5][14]Orthogonal to MIDA group deprotection.[14]Requires strong acid for removal.[14]

Visualizations

Diagram 1: General Workflow for Using a Boronic Acid Protecting Group

G Start Unstable Boronic Acid Protection Protection Reaction (e.g., with Pinacol, MIDA) Start->Protection Protected_BA Stable Protected Boronic Acid Protection->Protected_BA Reaction Chemical Transformation (e.g., Suzuki Coupling) Protected_BA->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Desired Product Deprotection->Final_Product

Caption: Workflow for boronic acid protection and deprotection.

Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Check1 Check for Protodeboronation Start->Check1 Check2 Check for Homocoupling Start->Check2 Check3 Check Deprotection Efficiency Start->Check3 Solution1 Use Milder Base / Lower Temp / Shorter Time Check1->Solution1 Solution2 Degas Reaction Mixture / Use Pd(0) Catalyst Check2->Solution2 Solution3 Verify Deprotection Conditions (e.g., aqueous base for MIDA) Check3->Solution3

Caption: Troubleshooting low yields in Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Analysis of Benzothiazole Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. Benzothiazole derivatives are a prominent class of heterocyclic compounds with diverse pharmacological activities. The functionalization of the benzothiazole core, often achieved through cross-coupling reactions, allows for the exploration of vast chemical space. Benzothiazole boronic acids are key reagents in these transformations, particularly in the widely utilized Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.

This guide provides a comparative overview of the performance of various positional isomers of benzothiazole boronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the absence of a direct head-to-head comparative study in the available scientific literature, this analysis is compiled from individual studies on different isomers. The reactivity of these isomers is influenced by the electronic properties and steric environment of the boronic acid group at different positions on the benzothiazole ring system.

Performance in Suzuki-Miyaura Cross-Coupling

The efficiency of Suzuki-Miyaura cross-coupling is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. The following tables summarize the available experimental data for the cross-coupling of different benzothiazole boronic acid isomers with various aryl halides. It is important to note that the reaction conditions are not identical across these examples, which precludes a direct quantitative comparison of reactivity. However, these data provide valuable insights into the successful coupling conditions for each isomer.

Isomer PositionCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
2- 4-Bromophenyl group on benzothiazole coupled with various aryl boronic acidsPdCl2 / 2-phenylimidazoleK2CO3DMF12080-95%[1][2]
5- Benzothiazole-5-boronic acid pinacol ester is commercially available for use in Suzuki coupling.Not specifiedNot specifiedNot specifiedNot specifiedData not available[3]
6- 2-Amino-6-bromobenzothiazole coupled with various aryl boronic acidsPd(PPh3)4K3PO4Toluene/H2O95Moderate to excellent[4][5]

Note: Data for 4- and 7-benzothiazole boronic acid isomers in Suzuki-Miyaura cross-coupling reactions was not prominently available in the reviewed literature. However, the commercial availability of 4-bromobenzothiazole for Suzuki-Miyaura reactions suggests that the corresponding 4-benzothiazole boronic acid is a viable, albeit perhaps less common, coupling partner.[6]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of a benzothiazole derivative. This protocol is a composite based on several reported procedures for the coupling of benzothiazole derivatives.[1][4]

General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromobenzothiazole with an Arylboronic Acid:

Materials:

  • Bromobenzothiazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Toluene/H2O, or Dioxane)

Procedure:

  • To a dry reaction vessel, add the bromobenzothiazole derivative, arylboronic acid, and the base.

  • The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The anhydrous solvent is added, and the mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • The palladium catalyst is then added to the reaction mixture under the inert atmosphere.

  • The reaction mixture is heated to the desired temperature (e.g., 90-120 °C) and stirred for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: Bromobenzothiazole, Arylboronic Acid, Base B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Degas B->C D Add Palladium Catalyst C->D E Heat and Stir (e.g., 90-120°C, 12-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Wash with Water and Brine H->I J Dry Organic Layer I->J K Remove Solvent J->K L Column Chromatography K->L M Characterize Product (NMR, MS) L->M

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

Benzo[d]thiazol-6-ylboronic acid vs. other heteroaryl boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl compounds. The choice of the boronic acid coupling partner is critical to the success of these reactions. This guide provides an objective comparison of the performance of Benzo[d]thiazol-6-ylboronic acid with other common heteroaryl boronic acids in Suzuki coupling, supported by experimental data and detailed protocols.

Executive Summary

This compound is a valuable building block for the introduction of the benzothiazole moiety, a privileged scaffold in medicinal chemistry. Its performance in Suzuki coupling is generally robust, offering good to excellent yields under appropriate conditions. Compared to other heteroaryl boronic acids, its reactivity is influenced by the fused ring system, which can modulate its electronic properties and stability. This guide will delve into a comparative analysis of its reactivity, present quantitative data, and provide a detailed experimental protocol for its use.

Factors Influencing the Reactivity of Heteroaryl Boronic Acids

The success of a Suzuki-Miyaura coupling with heteroaryl boronic acids is a delicate balance of several factors:

  • Electronic Nature of the Heterocycle: The electronic properties of the heteroaryl ring significantly impact the transmetalation step of the catalytic cycle. Electron-rich heterocycles generally undergo faster transmetalation, while electron-deficient systems can be more challenging.

  • Position of the Boronic Acid Group: The position of the boronic acid on the heteroaryl ring has a profound effect on reactivity. For instance, the "2-pyridyl problem" is a well-documented phenomenon where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and slower reaction rates.

  • Stability of the Boronic Acid: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond, leading to the formation of the corresponding unsubstituted heteroarene. The stability of the boronic acid is highly structure-dependent.

Quantitative Performance Comparison

The following tables summarize yields from various studies to illustrate the relative performance. Note: Direct comparison between tables can be misleading as reaction conditions (catalyst, ligand, base, solvent, temperature) vary.

Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Various Aryl Boronic Acids

This table demonstrates the viability of the benzothiazole scaffold in Suzuki coupling, showing moderate to excellent yields with different aryl boronic acids. This suggests that the corresponding benzothiazole boronic acid would also be an effective coupling partner.

Aryl Boronic AcidCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
p-Tolylboronic acid2-Amino-6-bromobenzothiazolePd(PPh₃)₄Toluene/H₂OK₃PO₄953168[1]
4-Methoxyphenylboronic acid2-Amino-6-bromobenzothiazolePd(PPh₃)₄DMF/H₂OK₃PO₄953164[1]
Phenylboronic acid2-Amino-6-bromobenzothiazolePd(PPh₃)₄Toluene/H₂OK₃PO₄953175[1]

Table 2: Suzuki Coupling of 2-(4-bromophenyl)benzo[d]thiazole with Aryl Boronic Acids

This study shows high yields for the Suzuki coupling of a brominated benzothiazole derivative, further supporting the feasibility of using benzothiazole-containing coupling partners.

Aryl Boronic AcidCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid2-(4-bromophenyl)benzo[d]thiazolePdCl₂ / 2-phenylimidazoleDMFK₂CO₃1201795[2]
4-Methylphenylboronic acid2-(4-bromophenyl)benzo[d]thiazolePdCl₂ / 2-phenylimidazoleDMFK₂CO₃1202492[2]
4-Methoxyphenylboronic acid2-(4-bromophenyl)benzo[d]thiazolePdCl₂ / 2-phenylimidazoleDMFK₂CO₃1204880[2]

Table 3: Comparative Yields of Various Heteroaryl Boronic Acids in Suzuki Coupling

This table provides a broader context by showing typical yields for other classes of heteroaryl boronic acids. The data suggests that the reactivity of heteroaryl boronic acids is highly dependent on the specific heterocycle.

Heteroaryl Boronic AcidCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Yield (%)Reference
3-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂DioxaneNa₃PO₄100Good[3]
2-Thiopheneboronic acid4-ChlorotoluenePd(OAc)₂ / PCy₃Toluene/H₂OK₃PO₄100>95[4]
2-Furanylboronic acid4-ChlorotoluenePd(OAc)₂ / PCy₃Toluene/H₂OK₃PO₄100>95[4]
Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosn-ButanolK₃PO₄10092[5]
Benzothiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosn-ButanolK₃PO₄10082[5]

Based on the available data, this compound is expected to be a competent coupling partner in Suzuki reactions, likely providing yields comparable to or exceeding those of more challenging heteroaryl boronic acids like 2-pyridylboronic acid, especially when optimized reaction conditions are employed. Its fused aromatic system may offer a degree of stability not seen in some simple five-membered heteroaryl boronic acids.

Experimental Protocols

The following is a generalized protocol for the Suzuki cross-coupling of this compound with an aryl bromide, adapted from established methodologies for similar compounds.[6]

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene (5 mL per mmol of boronic acid)

  • Water (0.5 mL per mmol of boronic acid)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and tricyclohexylphosphine in toluene.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining toluene and water.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-X R-X->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R'-B(OH)2 Het-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L2-Het Ar-Pd(II)L2-Het Transmetalation->Ar-Pd(II)L2-Het Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Het->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Het Ar-Het Reductive\nElimination->Ar-Het Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine Boronic Acid, Aryl Halide, and Base Add_Solvent_Catalyst Add Solvent and Catalyst Solution Combine_Reagents->Add_Solvent_Catalyst Degas Degas with Argon Add_Solvent_Catalyst->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool_Dilute Cool and Dilute Monitor->Cool_Dilute Wash Aqueous Wash Cool_Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

References

Unveiling the Potency of Synthesized Benzothiazole Derivatives: A Comparative Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recently synthesized benzothiazole derivatives reveals their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of their biological activities, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Benzothiazole, a heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These compounds have been extensively investigated for their therapeutic potential, with numerous studies demonstrating their efficacy in combating a range of diseases. This guide synthesizes key findings on the anticancer, antimicrobial, and anti-inflammatory properties of novel benzothiazole derivatives, offering a valuable resource for the scientific community.

Anticancer Activity: A Targeted Approach to Tumor Inhibition

Benzothiazole derivatives have shown remarkable efficacy against various cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases, and the induction of apoptosis (programmed cell death).[4]

Comparative Anticancer Activity of Benzothiazole Derivatives (IC50/GI50 in µM)
Derivative TypeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
Benzothiazole-2-thiol with bromopyridine acetamide-0.0440.048-[2]
Benzamide-based benzothiazole-2-thiol-1.1 - 8.8-1.1 - 8.8[2]
Pyrazole-based benzothiazoleLow µM to sub-µMLow µM to sub-µMLow µM to sub-µMLow µM to sub-µM[2]
Pyrimidine-containing benzothiazoleGrowth InhibitionGrowth Inhibition--[2]
Dichlorophenyl-containing chlorobenzothiazole-GI50 = 0.0718--[2]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a more potent compound.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The search for novel antimicrobial agents is a global health priority, and benzothiazole derivatives have emerged as promising candidates.[5] Their mode of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase.[5][6]

Comparative Antimicrobial Activity of Benzothiazole Derivatives (Zone of Inhibition in mm)
Derivative TypeStaphylococcus aureusEscherichia coliCandida albicansReference
Novel Synthesized Benzothiazoles (Compounds A1, A2, A9)Promising ActivityPromising ActivitySignificant Activity[7]
N-sulfonamide 2-pyridone substituted benzothiazoleMIC: 0.025 - 2.609 mM--[8]
Benzothiazole with hydroquinone and aliphatic/aromatic amines (Compound D3)-EC50: 1.54 µg/mL against Xanthomonas oryzae-[9]

Note: The zone of inhibition is a qualitative measure of the antimicrobial efficacy of a substance. A larger diameter indicates greater potency. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and benzothiazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.

Comparative Anti-inflammatory Activity of Benzothiazole Derivatives
Derivative TypeAssay% InhibitionReference
Sulfonamide derivative 4aCarrageenan-induced paw edemaPotent activity
Amide, urea, and thiourea derivatives (3a, 3c, 3d, 5b)Carrageenan-induced paw edemaGood activity
Benzothiazole bearing benzenesulphonamide and carboxamide (17c)Carrageenan-induced paw edema72% - 80%[10]
Benzothiazole bearing benzenesulphonamide and carboxamide (17i)Carrageenan-induced paw edema64% - 78%[10]

Note: The percentage of inhibition in the carrageenan-induced paw edema model indicates the reduction in swelling compared to a control group, with higher percentages signifying stronger anti-inflammatory effects.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Benzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Antimicrobial Activity: Zone of Inhibition (Kirby-Bauer) Assay

This method tests the antibiotic sensitivity of bacteria. It uses antibiotic-impregnated wafers to test whether particular bacteria are susceptible to specific antibiotics.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar

  • Sterile swabs

  • Filter paper discs (6 mm)

  • Benzothiazole derivatives

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of a Mueller-Hinton agar plate uniformly with a standardized microbial suspension using a sterile swab.

  • Disc Application: Impregnate sterile filter paper discs with known concentrations of the benzothiazole derivatives and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of drugs. Edema is induced by the injection of carrageenan, an irritant, into the sub-plantar region of the rat hind paw.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Benzothiazole derivatives

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

  • Drug Administration: Administer the benzothiazole derivatives or the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated as: (1 - (Vt/Vc)) x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.

Visualizing the Mechanisms and Workflows

To further elucidate the experimental processes and the molecular mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_analysis Data Analysis & Interpretation Start Synthesize Benzothiazole Derivatives Char Characterize Structure (NMR, MS, etc.) Start->Char Anticancer Anticancer Assays (e.g., MTT) Char->Anticancer Antimicrobial Antimicrobial Assays (e.g., Zone of Inhibition) Char->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Char->Anti_inflammatory Data Quantitative Data Analysis (IC50, Zone Diameter, % Inhibition) Anticancer->Data Antimicrobial->Data Anti_inflammatory->Data MoA Mechanism of Action Studies Data->MoA Conclusion Identify Lead Compounds MoA->Conclusion

Caption: General experimental workflow for the validation of biological activity of synthesized benzothiazole derivatives.

Tyrosine_Kinase_Inhibition cluster_pathway Tyrosine Kinase Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->RTK Inhibits ATP Binding

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a benzothiazole derivative.

The presented data and methodologies underscore the significant therapeutic potential of benzothiazole derivatives. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, is warranted to develop these promising compounds into clinically effective drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

A Comparative Guide to HPLC and LC-MS for Purity Assessment of Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized coupling products is a critical step in the development of new chemical entities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive comparison of their performance for purity assessment, supported by experimental data and detailed methodologies.

Method Comparison: HPLC vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[1] Detection is typically performed using an ultraviolet (UV) detector. It is a robust and cost-effective method for routine purity assessments.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3] This hyphenated technique not only separates the components of a mixture but also provides information about their molecular weight.[4] The high sensitivity and selectivity of LC-MS make it particularly valuable for identifying and quantifying trace-level impurities.[3]

The choice between HPLC and LC-MS depends on several factors, including the required sensitivity, the need for impurity identification, and budget constraints. While HPLC is suitable for determining the percentage purity of the main component, LC-MS offers the significant advantage of identifying unknown impurities by their mass-to-charge ratio, providing a higher degree of confidence in the purity assessment.[2]

Performance Data Summary

The following table summarizes the key performance characteristics of HPLC with UV detection versus LC-MS for the purity assessment of coupling products.

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on polarity, with detection by UV absorbance.[1]Separation based on polarity, with detection by mass-to-charge ratio.[3]
Primary Output Chromatogram showing retention time and peak area/height.Chromatogram and mass spectrum for each peak.
Purity Determination Calculated as the percentage of the main peak area relative to the total peak area.Can be calculated by peak area and provides mass confirmation of impurities.
Impurity Identification Limited to comparison with known reference standards based on retention time.Provides molecular weight information, enabling the identification of unknown impurities.[4]
Sensitivity Generally in the microgram (µg) to nanogram (ng) range.High sensitivity, often in the picogram (pg) to femtogram (fg) range.[5]
Selectivity Good, but co-eluting peaks with similar UV spectra can be difficult to resolve.Excellent, as compounds with the same retention time can be distinguished by their mass.[5]
Speed Method dependent, typically 10-30 minutes per sample.[6]Similar to HPLC, though UPLC-MS can be significantly faster.[6]
Cost Lower initial instrument cost and maintenance.[2]Higher initial instrument cost and more complex maintenance.
Typical Application Routine quality control, determination of % purity of the main product.[7]Impurity profiling, identification of by-products and degradation products.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate purity assessment. Below are representative methods for analyzing the purity of a Suzuki coupling product using both HPLC and LC-MS.

HPLC Method for Purity Assessment of a Suzuki Coupling Product

This method is suitable for the routine determination of the purity of a synthesized biaryl compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude Suzuki coupling product.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the product as the percentage of the area of the main peak relative to the total area of all peaks.

LC-MS Method for Impurity Profiling of a Suzuki Coupling Product

This method allows for the identification and quantification of impurities in the reaction mixture.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC method, using a diluent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).

2. LC-MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis.[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

3. Data Analysis:

  • Identify the main product peak based on its retention time and expected mass-to-charge ratio.

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights and propose potential structures.

  • Quantify impurities based on their peak areas relative to the main product or a reference standard.

Mandatory Visualization

The following diagram illustrates a general workflow for the purity assessment of coupling products using HPLC and LC-MS.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Coupling_Reaction Crude Coupling Product Dissolution Dissolve in Suitable Solvent Coupling_Reaction->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC_UPLC HPLC / UPLC System Filtration->HPLC_UPLC Inject Sample UV_Detector UV Detector HPLC_UPLC->UV_Detector HPLC Path MS_Detector Mass Spectrometer HPLC_UPLC->MS_Detector LC-MS Path Data_Analysis_HPLC HPLC Data Analysis (% Purity) UV_Detector->Data_Analysis_HPLC Data_Analysis_LCMS LC-MS Data Analysis (Purity & Impurity ID) MS_Detector->Data_Analysis_LCMS Final_Report Purity Assessment Report Data_Analysis_HPLC->Final_Report Data_Analysis_LCMS->Final_Report

References

A Comparative Guide to NMR Spectroscopic Analysis for Structural Confirmation of Benzothiazole Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized benzothiazole derivatives is a critical step. While several analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and widely used method for the elucidation of molecular structures in solution. This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for the structural characterization of benzothiazole products.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For benzothiazole derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton NMR spectra of benzothiazoles typically show distinct signals for the aromatic protons on the fused benzene ring and any substituents. The chemical shifts (δ) of the four protons on the benzothiazole ring system generally appear in the range of δ 7.0–9.0 ppm.[1][2][3][4][5] The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J) reveal the substitution pattern on the benzene ring. For instance, protons on the benzothiazole ring often exhibit characteristic doublet of doublets or triplet signals.[1]

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on all the carbon atoms in the molecule. The carbon atoms of the benzothiazole ring typically resonate in the aromatic region of the spectrum (δ 110–160 ppm).[1][2][4][6] The chemical shift of the C2 carbon is particularly sensitive to the substituent attached to it. The presence of a carbonyl group, for example, can be confirmed by a signal around δ 163-167 ppm.[1][2]

Comparison with Alternative Analytical Techniques

While NMR is paramount for complete structural assignment, other techniques provide complementary and often essential information. The most common alternatives include Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing complex mixtures and determining the molecular weight of individual components.[7][8] For benzothiazole derivatives, Electrospray Ionization (ESI-MS) is commonly used, and the molecular ion peak [M+H]⁺ is typically observed.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For benzothiazole derivatives, characteristic IR absorption bands include C=N stretching (around 1600-1670 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and C-S stretching (600-700 cm⁻¹).[9][10][11][12] The presence of other functional groups, such as C=O or NH, will also give rise to distinct absorption bands.[1][11]

The following table summarizes the key strengths and applications of each technique in the context of benzothiazole structural confirmation.

Technique Information Provided Strengths Limitations
¹H NMR Chemical environment and connectivity of protons.Provides detailed information on molecular structure, stereochemistry, and purity.Requires soluble samples; complex spectra for large molecules.
¹³C NMR Number and chemical environment of carbon atoms.Complements ¹H NMR for a complete structural picture.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula.Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.Fast and simple; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Quantitative Data Summary

The following tables present typical NMR and FTIR data for benzothiazole derivatives to aid in spectral interpretation.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzothiazoles

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-47.8 - 8.1 (d)121 - 123
H-57.2 - 7.5 (t)124 - 127
H-67.3 - 7.6 (t)122 - 125
H-77.7 - 8.0 (d)126 - 129
C-2-150 - 170
C-3a-152 - 154
C-4-121 - 123
C-5-124 - 127
C-6-122 - 125
C-7-126 - 129
C-7a-132 - 135

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[1][2][4][6]

Table 2: Characteristic FTIR Absorption Bands for Benzothiazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=N (thiazole ring)Stretching1600 - 1670
Aromatic C-HStretching3000 - 3100
C-S (thiazole ring)Stretching600 - 700
C=O (e.g., amide, ketone)Stretching1630 - 1750
N-H (e.g., amine, amide)Stretching3300 - 3500

Data compiled from various sources.[9][10][11][12]

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzothiazole product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the benzothiazole product (typically 1-10 µg/mL) in a solvent compatible with the LC system (e.g., methanol, acetonitrile).

  • LC Separation:

    • Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18).

    • Elute the compound using a gradient or isocratic mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate to aid ionization).

  • MS Detection:

    • The eluent from the LC is directed to the mass spectrometer.

    • Set the mass spectrometer to operate in a suitable ionization mode (e.g., positive or negative electrospray ionization).[7]

    • Acquire data over a mass range that includes the expected molecular weight of the product.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation:

    • Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Acquire a background spectrum (of air or the KBr pellet).

    • Acquire the sample spectrum.

    • The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Workflow and Data Integration

The following diagrams illustrate the typical workflow for structural confirmation and the logical integration of data from different analytical techniques.

experimental_workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Benzothiazole Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., LC-MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for benzothiazole synthesis and structural analysis.

data_integration Logical Integration of Spectroscopic Data cluster_data Primary Data cluster_interpretation Interpretation cluster_elucidation Final Structure h_nmr ¹H NMR: Proton Environment & Connectivity partial_structures Partial Structures & Fragments h_nmr->partial_structures c_nmr ¹³C NMR: Carbon Skeleton c_nmr->partial_structures mass_spec Mass Spec: Molecular Formula mass_spec->partial_structures ftir_spec FTIR: Functional Groups ftir_spec->partial_structures final_structure Unambiguous Structure partial_structures->final_structure

Caption: Integration of data for structure elucidation.

References

A Comparative Yield Analysis of Leading Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection

The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, are indispensable tools for this purpose. The choice of the palladium catalyst system is a critical parameter that dictates the efficiency, yield, and substrate scope of these transformations. This guide provides a comparative analysis of commonly employed palladium catalysts, supported by experimental data, to facilitate informed catalyst selection for your specific research needs.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is profoundly influenced by the nature of its ancillary ligands and the palladium precursor used. Below is a summary of the performance of various palladium catalyst systems in key cross-coupling reactions. The data is compiled from studies where different catalysts were evaluated under identical or very similar reaction conditions to provide a fair comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The coupling of aryl chlorides, which are often more economical and readily available than their bromide or iodide counterparts, represents a significant challenge due to the strength of the C-Cl bond. The following table compares the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of aryl chlorides.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

Catalyst SystemPd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
System 1Pd(OAc)₂SPhosK₃PO₄Toluene100-1102-8>90[1]
System 2Pd(dppf)Cl₂dppfK₂CO₃DME802High[2]
System 3Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100-11012-2440-70[1]
System 4PEPPSI-IPr-K₃PO₄Toluene80-1006-18>85[1]

Note: "High" yield indicates a successful reaction as reported in the literature, often implying yields greater than 80-90%.[2]

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the olefination of aryl halides. The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Below is a comparison of different palladium catalysts for the Heck reaction of 4-bromoanisole with n-butyl acrylate.

Table 2: Comparative Yields in the Mizoroki-Heck Reaction of 4-Bromoanisole with n-Butyl Acrylate

Catalyst SystemPd SourceLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
System 1Pd(OAc)₂PPh₃Et₃NDMF1002495
System 2Pd(dba)₂P(t-Bu)₃Cy₂NMeDioxane1001698
System 3PdCl₂(PPh₃)₂-Et₃NDMF1002492
System 4Pd/C-Et₃NDMF/H₂O130485
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The development of increasingly active and versatile catalysts has expanded the scope of this reaction to include challenging substrates like aryl chlorides. The following table compares various catalyst systems for the amination of 4-chlorotoluene with morpholine.

Table 3: Comparative Yields in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Catalyst SystemPd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
System 1Pd(dba)₂XPhosNaOt-BuTolueneReflux694[3]
System 2Pd(OAc)₂RuPhosK₃PO₄t-AmylOH1001892
System 3G3-XPhosXPhosNaOt-BuToluene1002>95
System 4Pd₂(dba)₃BINAPNaOt-BuToluene110-High[3]

Note: G3-XPhos is a third-generation Buchwald precatalyst. "High" yield indicates a successful reaction as reported in the literature.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful outcomes in palladium-catalyzed cross-coupling reactions. Below are representative procedures for the reactions cited in the comparison tables.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and can be adapted for various palladium catalysts and phosphine ligands.[4]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 0.01-0.05 mmol, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Experimental Protocol for Mizoroki-Heck Reaction

This protocol is a general procedure for the Heck coupling of an aryl bromide with an acrylate.

  • Reaction Setup: To a sealable reaction tube, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (if applicable, e.g., PPh₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add the acrylate (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv) and the solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture at the specified temperature (e.g., 100 °C) for the indicated time.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of an aryl chloride with an amine.[3]

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, to a vial add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a small amount of the reaction solvent (e.g., toluene). Stir for 10-15 minutes.

  • Reaction Setup: In a separate flame-dried reaction vessel, add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: To the vessel containing the base, add the aryl chloride (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Catalyst and Solvent Addition: Add the pre-formed catalyst solution and the remaining anhydrous, degassed solvent (to a total volume of ~5 mL).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and monitor for completion by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash chromatography.

Visualizing Reaction Workflows and Catalyst Selection

To further aid in understanding the experimental process and the logic behind catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry glassware and add solid reagents (Aryl Halide, Base) inert Establish Inert Atmosphere (Ar/N2) prep->inert add_solvents Add Degassed Solvent and Liquid Reagents inert->add_solvents add_catalyst Add Pd Catalyst and Ligand add_solvents->add_catalyst heating Heat to Reaction Temperature add_catalyst->heating quench Quench Reaction (e.g., with H2O) heating->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Chromatography dry->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Logic cluster_substrate Substrate Reactivity cluster_catalyst Catalyst Generation cluster_performance Expected Performance Aryl_Iodide Aryl Iodide/ Bromide Gen1 First-Generation (e.g., Pd(PPh3)4) Aryl_Iodide->Gen1 Often sufficient Aryl_Chloride Aryl Chloride (Less Reactive) Gen2_3 Second/Third-Gen (Bulky, Electron-Rich Ligands e.g., Buchwald Ligands) Aryl_Chloride->Gen2_3 Generally required NHC N-Heterocyclic Carbenes (e.g., PEPPSI-IPr) Aryl_Chloride->NHC Often effective Moderate_Yield Moderate Yields/ Milder Conditions Gen1->Moderate_Yield High_Yield High Yields/ Harsh Conditions Gen2_3->High_Yield NHC->High_Yield

Caption: A decision-making diagram for palladium catalyst selection based on substrate reactivity.

References

Assessing the Anti-Cancer Efficacy of Benzo[d]thiazol-6-ylboronic Acid Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, specific experimental data on the anti-cancer efficacy of Benzo[d]thiazol-6-ylboronic acid derivatives remains elusive. While the parent compounds, benzothiazoles and boronic acids, have independently shown significant promise in oncology research, their combined derivatives as a distinct class of anti-cancer agents do not appear to be widely studied. This guide, therefore, provides a comparative overview of the anti-cancer properties of various benzothiazole derivatives, which may serve as a foundational reference for future research into their boronic acid counterparts.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anti-cancer effects.[1][2][3][4][5][6] These compounds have been shown to be effective against a variety of cancer cell lines through multiple mechanisms of action.[7][8]

Comparative Anti-Cancer Activity of Benzothiazole Derivatives

The anti-cancer efficacy of benzothiazole derivatives is highly dependent on the nature and position of their substituents. Researchers have synthesized and evaluated a multitude of these compounds, with many exhibiting potent cytotoxic effects against various human cancer cell lines. The following table summarizes the in vitro anti-cancer activity of selected benzothiazole derivatives from various studies.

Derivative ClassCompoundCancer Cell Line(s)IC50/GI50 (µM)Reference
Pyrido[2,1-b]benzo[d]thiazoleCompound 7Ehrlich Ascites Carcinoma0.042[2][9]
Compound 3aEhrlich Ascites Carcinoma0.050[2][9]
Compound 3bEhrlich Ascites Carcinoma0.050[2][9]
Benzothiazole-piperazineCompound 1dHUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colon)GI50: <2.5 µM for all[10]
2,6-disubstituted-BenzothiazoleSulfonamide scaffold based BTA 40MCF-7 (Breast)34.5[7]
HeLa (Cervical)44.15[7]
MG63 (Osteosarcoma)36.1[7]
Pyrimidine based BenzothiazolePyridine containing pyrimidine derivative 34Colo205 (Colon)5.04[7]
U937 (Leukemia)13.9[7]
MCF-7 (Breast)30.67[7]
A549 (Lung)30.45[7]
6-chloro-N-benzyl benzothiazoleCompound B7A431 (Skin), A549 (Lung), H1299 (Lung)Significant inhibition (IC50 not specified)[4]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideCompound ALung A54968 µg/mL[11]
6-nitrobenzo[d]thiazol-2-olCompound CLung A549121 µg/mL[11]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Please note that direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of the anti-cancer activity of benzothiazole derivatives typically involves a series of in vitro assays to determine their effects on cancer cell proliferation, viability, and mechanism of cell death.

Cell Proliferation and Viability Assays (MTT Assay)

A common method to assess cytotoxicity is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to investigate whether the compounds induce apoptosis (programmed cell death) and/or cause cell cycle arrest.

  • Cell Treatment: Cells are treated with the benzothiazole derivatives at concentrations around their IC50 values.

  • Cell Harvesting and Staining: After treatment, cells are harvested, washed, and stained with specific fluorescent dyes. For apoptosis, Annexin V and propidium iodide (PI) are commonly used. For cell cycle analysis, PI is used to stain the DNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

This technique is used to investigate the effect of the compounds on the expression levels of proteins involved in key signaling pathways.

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, caspases) and then with secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of benzothiazole derivatives is attributed to their ability to interfere with various cellular processes and signaling pathways crucial for cancer cell survival and proliferation.

One of the key mechanisms is the inhibition of protein kinases .[8] Many benzothiazole derivatives have been shown to target kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), and kinases in the PI3K/AKT and ERK signaling pathways.[4] Inhibition of these pathways can lead to the suppression of cell growth, proliferation, and survival.

Another important mechanism is the induction of apoptosis .[4] Benzothiazole derivatives can trigger the apoptotic cascade through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases, key executioner proteins in apoptosis.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of the anti-cancer activity of benzothiazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Conclusion start Starting Materials (e.g., substituted anilines) reaction Chemical Reactions (e.g., cyclization) start->reaction purification Purification & Characterization (e.g., NMR, Mass Spec) reaction->purification compounds Synthesized Benzothiazole Derivatives purification->compounds cell_lines Cancer Cell Lines compounds->cell_lines Treatment mtt MTT Assay (Cytotoxicity, IC50) cell_lines->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) cell_lines->flow western Western Blot (Protein Expression) cell_lines->western data Data Analysis mtt->data flow->data western->data sar Structure-Activity Relationship (SAR) data->sar conclusion Identification of Lead Compounds sar->conclusion

Caption: General workflow for the synthesis and anti-cancer evaluation of benzothiazole derivatives.

The following diagram depicts a simplified overview of a common signaling pathway targeted by some benzothiazole derivatives.

G benzothiazole Benzothiazole Derivative receptor Growth Factor Receptor (e.g., EGFR) benzothiazole->receptor Inhibits pi3k PI3K receptor->pi3k erk ERK receptor->erk akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits erk->proliferation Promotes

Caption: Simplified signaling pathway often targeted by anti-cancer benzothiazole derivatives.

Future Perspectives

While the anti-cancer potential of the broader benzothiazole class is well-documented, the specific role of the boronic acid moiety at the 6-position of the benzothiazole ring system warrants further investigation. Boronic acids are known to be potent enzyme inhibitors and can participate in unique interactions with biological targets.[12] Future research should focus on the synthesis of this compound derivatives and their systematic evaluation against a panel of cancer cell lines. Mechanistic studies will be crucial to elucidate their specific molecular targets and signaling pathways, which may differ from or enhance the activities of other benzothiazole derivatives. Such studies will be instrumental in determining the therapeutic potential of this specific and currently understudied class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Benzothiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer agents, with research highlighting the critical role of substituent placement on the benzothiazole ring system in determining cytotoxic efficacy.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzothiazole derivatives, supported by quantitative data and detailed experimental protocols to aid in the rational design of novel and more potent anticancer therapeutics.

Comparative Anticancer Activity of Benzothiazole Derivatives

The anticancer activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core and any appended functionalities. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative series of benzothiazole derivatives against various human cancer cell lines.

Table 1: SAR of 2-Substituted Benzothiazole Derivatives

A variety of substitutions at the 2-position of the benzothiazole ring have been explored to enhance anticancer activity. The following data illustrates the impact of different functional groups at this position.

Compound IDR-group at 2-positionCancer Cell LineIC50 (µM)Key SAR Observations
Series A PhenylHeLa (Cervical)>100The unsubstituted phenyl group shows weak activity.
4-ChlorophenylHeLa (Cervical)9.76Introduction of an electron-withdrawing group (Cl) at the para position of the phenyl ring significantly enhances cytotoxicity.[5]
4-MethoxyphenylHeLa (Cervical)>100An electron-donating group (OCH3) at the para position does not improve activity.
Series B HydrazineHeLa (Cervical)2.41The presence of a hydrazine moiety leads to potent cytotoxic effects.[5]
HydrazineCOS-7 (Kidney)4.31Demonstrates broad-spectrum activity.[5]
Table 2: Impact of Substitutions on the Benzene Ring of the Benzothiazole Core

Modifications to the benzene portion of the benzothiazole nucleus also play a crucial role in modulating anticancer potency. The data below highlights the effect of substituents at various positions.

Compound IDSubstitution on Benzothiazole RingAppended Group at 2-PositionCancer Cell LineIC50 (µM)Key SAR Observations
Series C UnsubstitutedImidazo[2,1-b]benzothiazoleHepG2 (Liver)>10The core structure exhibits moderate activity.
7-FluoroImidazo[2,1-b]benzothiazoleHepG2 (Liver)<4.0The addition of a fluorine atom at the 7-position markedly increases cytotoxicity.[4][5]
7-FluoroImidazo[2,1-b]benzothiazoleMCF-7 (Breast)<4.0Potent activity is also observed against breast cancer cells.[4][5]
7-FluoroImidazo[2,1-b]benzothiazoleHeLa (Cervical)<4.0Broad-spectrum enhancement of activity is noted.[4][5]
Series D 6-ChloroN-(4-nitrobenzyl)amineA549 (Lung)~2.0A chloro group at the 6-position combined with a substituted benzylamine at the 2-position results in significant activity.[7]
7-ChloroN-(2,6-dichlorophenyl)amineHOP-92 (Lung)PotentDemonstrates the importance of the substitution pattern on both the benzothiazole and the appended phenyl ring.[7]

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be identified for the anticancer activity of benzothiazole derivatives:

  • Substitutions at the 2-position are critical for activity. The nature of the substituent at this position dramatically influences cytotoxicity.[8] Aromatic rings with electron-withdrawing groups and moieties capable of hydrogen bonding, such as hydrazines, are often beneficial.

  • Electron-withdrawing groups on appended phenyl rings enhance potency. As seen with chloro and nitro substitutions, these groups can significantly increase the anticancer effect.[9]

  • Halogenation of the benzothiazole benzene ring is advantageous. The introduction of a fluorine or chlorine atom, particularly at the 6- or 7-position, consistently leads to improved cytotoxic activity.[4][5]

  • The overall molecular architecture and substitution pattern determine selectivity. The combination of substitutions on both the benzothiazole core and the 2-position substituent dictates the potency and selectivity towards different cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the SAR studies of benzothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Test benzothiazole derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing SAR Workflows and Biological Pathways

To better understand the process of SAR studies and the potential mechanisms of action of benzothiazole derivatives, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement A Lead Benzothiazole Scaffold B Chemical Modification (e.g., R-group variation) A->B C Synthesis of Derivatives B->C D In Vitro Screening (e.g., MTT Assay) C->D E Determine IC50 Values D->E F Identify 'Hit' Compounds E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Key Moieties for Activity G->H I Design of New Generation of Derivatives H->I I->B Iterative Refinement

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway cluster_pathway Apoptosis Induction Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT Akt PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Benzothiazole Benzothiazole Derivative Benzothiazole->AKT Potential Inhibition Caspase Caspase Activation Benzothiazole->Caspase Caspase->Apoptosis

Caption: Potential signaling pathway for apoptosis induction by benzothiazole derivatives.

References

In vitro testing of novel compounds derived from Benzo[d]thiazol-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vitro testing of novel compounds derived from the benzothiazole scaffold, a promising pharmacophore in modern drug discovery. This guide provides an objective comparison of the performance of various benzothiazole derivatives, supported by experimental data and detailed methodologies.

Introduction

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] The fused ring system of benzothiazole offers a versatile scaffold for the development of novel therapeutic agents. This guide focuses on the in vitro evaluation of these compounds, presenting a comparative analysis of their biological effects based on available experimental data.

While this guide aims to provide a broad overview of the in vitro testing of benzothiazole derivatives, it is important to note that publicly available research specifically detailing the in vitro activities of compounds derived from Benzo[d]thiazol-6-ylboronic acid is limited. Therefore, the following sections will discuss the broader class of benzothiazole derivatives as a reference for researchers and drug development professionals interested in this scaffold.

Comparative Analysis of In Vitro Cytotoxicity

A primary focus of benzothiazole research is the development of novel anticancer agents. The in vitro cytotoxicity of these compounds is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth.

Below is a summary of the cytotoxic activities of various benzothiazole derivatives against different human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Hydrazine Derivatives Hydrazine based benzothiazole 11HeLa (Cervical Cancer)2.41[5]
Hydrazine based benzothiazole 11COS-7 (Kidney Fibroblast)4.31[5]
Naphthalimide Derivatives Naphthalimide derivative 66HT-29 (Colon Carcinoma)3.72 ± 0.3[5]
Naphthalimide derivative 66A549 (Lung Carcinoma)4.074 ± 0.3[5]
Naphthalimide derivative 66MCF-7 (Breast Adenocarcinoma)7.91 ± 0.4[5]
Naphthalimide derivative 67HT-29 (Colon Carcinoma)3.47 ± 0.2[5]
Naphthalimide derivative 67A549 (Lung Carcinoma)3.89 ± 0.3[5]
Naphthalimide derivative 67MCF-7 (Breast Adenocarcinoma)5.08 ± 0.3[5]
Sulfonamide Derivatives Sulfonamide scaffold based BTA 40MCF-7 (Breast Adenocarcinoma)34.5[5]
Sulfonamide scaffold based BTA 40HeLa (Cervical Cancer)44.15[5]
Sulfonamide scaffold based BTA 40MG63 (Osteosarcoma)36.1[5]
Benzo[d]isothiazole Schiff Bases Benzo[d]isothiazole derivativesMT-4 (Human CD4+ Lymphocytes)4-9[6]

Note: The data presented is a selection from various studies and is intended for comparative purposes. The specific activity of a compound can vary depending on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro activity of novel benzothiazole compounds.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

2. Enzyme Inhibition Assays

Benzothiazole derivatives have been investigated as inhibitors of various enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant to neurodegenerative diseases.[7][8][9]

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the benzothiazole derivative for a defined period.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the compound. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activity of benzothiazole derivatives is often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

Apoptosis Induction Pathway

A common mechanism by which anticancer benzothiazole derivatives exert their cytotoxic effects is through the induction of apoptosis (programmed cell death).[1] The following diagram illustrates a simplified workflow for assessing apoptosis induction in cancer cells treated with benzothiazole compounds.

A Cancer Cell Culture B Treatment with Benzothiazole Derivative A->B C Incubation (e.g., 24h, 48h) B->C D Cell Staining (e.g., Annexin V/PI) C->D G Western Blot for Apoptosis Markers (e.g., Caspases, Bcl-2 family) C->G E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F H Elucidation of Apoptotic Pathway F->H G->H

Caption: Experimental workflow for apoptosis assessment.

References

A Comparative Guide to Suzuki-Miyaura and Direct Arylation Methods for Benzothiazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of aryl moieties into the benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents and functional materials. Two prominent palladium-catalyzed methods for achieving this transformation are the well-established Suzuki-Miyaura cross-coupling and the increasingly popular direct C-H arylation. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic needs.

At a Glance: Key Differences

FeatureSuzuki-Miyaura CouplingDirect C-H Arylation
Reactants Halogenated benzothiazole + Arylboronic acid/esterBenzothiazole + Aryl halide/triflate
Pre-functionalization Required (Halogenation of benzothiazole)Not required for the C-H bond
Atom Economy Lower (generates boronic acid-derived waste)Higher (byproduct is typically H-X)
Green Chemistry Less favorable due to stoichiometric organometallic wasteMore favorable, fewer synthetic steps
Substrate Scope Very broad and well-establishedBroad, but can be sensitive to steric and electronic effects
Catalyst Loading Typically 1-5 mol%Can often be achieved with lower catalyst loadings

Performance Comparison: A Data-Driven Overview

The following tables summarize typical reaction conditions and outcomes for the synthesis of 2-arylbenzothiazoles via both Suzuki-Miyaura and direct arylation, based on published experimental data.

Table 1: Suzuki-Miyaura Coupling of Halogenated Benzothiazoles
EntryBenzothiazole SubstrateArylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O9531Moderate[1]
22-(4-Bromophenyl)benzothiazolePhenylboronic acidPdCl₂ (0.5)K₂CO₃DMF12017-4880-95[2]
32-Chloro-4-bromobenzothiazolePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O10012High[3]
Table 2: Direct C-H Arylation of Benzothiazoles
EntryBenzothiazole SubstrateArylating AgentCatalystBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Benzothiazole4-IodoacetophenonePd@Chitosan (het.)K₂CO₃DMF802.593[4]
2Benzothiazole4-BromoacetophenonePd@Chitosan (het.)K₂CO₃DMF802.588[4]
3BenzothiazoleIodobenzenePd(OAc)₂ (5 mol%)Ag₂OHFIPRT12High[5]
4Benzothiazole4-BromoacetophenonePd(OAc)₂ (0.1 mol%)KOAcDMA1501685[6]

Reaction Mechanisms and Workflow

The fundamental difference between the two methods lies in the activation strategy. The Suzuki-Miyaura reaction proceeds via a pre-functionalized benzothiazole, while direct arylation activates a native C-H bond.

Reaction_Schemes cluster_suzuki Suzuki-Miyaura Coupling cluster_direct Direct C-H Arylation suz_benz Benzothiazole-X (X = Br, I, OTf) suz_product Aryl-Benzothiazole suz_benz->suz_product Oxidative Addition suz_boronic Ar-B(OR)₂ suz_boronic->suz_product Transmetalation suz_cat Pd(0) Catalyst suz_base Base dir_benz Benzothiazole-H dir_product Aryl-Benzothiazole dir_benz->dir_product C-H Activation dir_aryl Ar-X (X = Br, I) dir_aryl->dir_product Oxidative Addition dir_cat Pd(II) Catalyst dir_base Base/Additive

Caption: General reaction schemes for Suzuki-Miyaura and Direct Arylation.

A comparative workflow highlights the streamlined nature of the direct arylation approach, which circumvents the need for a separate pre-functionalization step.

Workflow_Comparison cluster_suzuki_flow Suzuki-Miyaura Workflow cluster_direct_flow Direct Arylation Workflow s1 Start: Benzothiazole s2 Step 1: Halogenation (e.g., Bromination) s1->s2 s3 Intermediate: Halogenated Benzothiazole s2->s3 s4 Step 2: Suzuki Coupling with Arylboronic Acid s3->s4 s5 Product: Aryl-Benzothiazole s4->s5 d1 Start: Benzothiazole d2 Single Step: Direct C-H Arylation with Aryl Halide d1->d2 d3 Product: Aryl-Benzothiazole d2->d3

References

Safety Operating Guide

Proper Disposal of Benzo[d]thiazol-6-ylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Benzo[d]thiazol-6-ylboronic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of waste containing this compound, in line with established safety protocols for boronic acids.

Waste Characterization and Segregation

All chemical waste must be accurately identified and segregated. Waste containing this compound should be treated as hazardous waste. It is crucial to prevent the mixing of this waste stream with other chemicals, particularly strong acids or bases, to avoid potentially dangerous reactions.[1]

Solid Waste:

  • Collect unused or expired this compound in a designated, sealable container clearly marked as "Hazardous Waste."[1]

  • Contaminated materials such as weighing paper, gloves, and other personal protective equipment (PPE) should also be disposed of in this container.[1]

Liquid Waste:

  • Solutions containing this compound must be collected in a separate, sealable, and clearly labeled container for liquid hazardous waste.[1]

Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]

Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[1]

  • Ensure storage is away from incompatible materials until collection by EHS personnel or a licensed waste disposal company.[1]

Neutralization of Acidic Waste

This compound is a weak acid. For small quantities in solution, neutralization may be a safe and compliant disposal option, depending on local regulations.[2][3] This procedure should be performed in a well-ventilated area, such as a chemical fume hood, while wearing appropriate PPE.[3][4]

Recommended Neutralizing Agents:

  • Sodium Bicarbonate (Baking Soda): Reacts gently to form less reactive borate salts and water.[3]

  • Calcium Carbonate: Another mild base that can be used for neutralization.[3]

Experimental Protocol for Neutralization:

  • Dilution: If the solution is concentrated, dilute it to approximately 5% by slowly adding the acid to a large volume of ice water (a 1:10 ratio of acid to ice water is recommended).[4][5]

  • Gradual Addition of Base: Slowly add the neutralizing agent (e.g., sodium bicarbonate) to the acidic solution while stirring continuously.[3]

  • pH Monitoring: Use pH strips or a pH meter to monitor the solution's pH. Continue adding the base until the pH is between 6.0 and 10.0.[4]

  • Disposal of Neutralized Solution: Once neutralized, the solution may be suitable for drain disposal if permitted by local authorities. Flush with at least 20 parts water for every part of the neutralized solution.[4] Always consult your institution's EHS guidelines before drain disposal.[6]

Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal to remove any chemical residue.[1]

Experimental Protocol for Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[1] The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]

  • Final Disposal: After thorough rinsing, allow the container to air dry completely in a well-ventilated area.[1] Deface the original label, and then the clean, dry container can be disposed of in the appropriate regular laboratory waste stream (e.g., glassware or plastic recycling).[1]

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound and its waste, it is imperative to use proper personal protective equipment to minimize exposure.

PPE / Safety MeasureSpecification
Eye Protection Chemical safety goggles or a face shield.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat or chemical-resistant apron.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[4][7]
Emergency Equipment An eyewash station and safety shower should be readily accessible.[7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Waste Collection cluster_3 Step 3: Treatment (Optional) cluster_4 Step 4: Final Disposal cluster_5 Container Decontamination start Benzo[d]thiazol-6-ylboronic acid waste generated characterize Characterize as Hazardous Waste start->characterize empty_container Empty Container? start->empty_container segregate Segregate from other waste streams characterize->segregate waste_type Solid or Liquid? segregate->waste_type solid_waste Collect in labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container waste_type->liquid_waste Liquid store Store securely in designated area solid_waste->store neutralize_q Small quantity & local regs permit? liquid_waste->neutralize_q neutralize Neutralize with mild base (pH 6-10) neutralize_q->neutralize Yes no_neutralize Proceed to EHS Disposal neutralize_q->no_neutralize No drain_disposal Drain disposal with excess water neutralize->drain_disposal no_neutralize->store ehs_pickup Arrange for EHS/ licensed disposal store->ehs_pickup triple_rinse Triple rinse container in fume hood empty_container->triple_rinse Yes collect_rinse Collect first rinseate as hazardous waste triple_rinse->collect_rinse dispose_container Dispose of clean, dry container in regular lab waste collect_rinse->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzo[d]thiazol-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling Benzo[d]thiazol-6-ylboronic acid (CAS: 499769-91-4). The following procedures are based on best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

Immediate Safety Precautions:

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2]Protects eyes from dust particles and potential splashes of the chemical.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] Gloves should be inspected before use and changed immediately upon contamination.[2]Prevents skin contact with the compound.[1][2]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2]Protects skin from accidental spills and contact.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[1][2]Minimizes the risk of respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] The work area within the chemical fume hood should be clean and free of clutter.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[2]

    • Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Decontaminate all equipment used.

    • Properly dispose of all waste as hazardous waste.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous waste.
Liquid Waste (Solutions) Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not pour waste down the drain.[1]
Contaminated Labware (e.g., pipette tips, tubes) Must be collected as hazardous waste.[3]
Empty Containers The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[3] Subsequent rinses of thoroughly emptied containers may be disposed of according to local regulations.

Emergency Procedures:

  • Spill: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1] Evacuate non-essential personnel from the area and ensure it is well-ventilated.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[4][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical aid.[4][5]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify fume hood certification prep2 Ensure access to eyewash/shower prep1->prep2 prep3 Don all required PPE prep2->prep3 handling1 Weigh/transfer solid in fume hood prep3->handling1 Proceed to Handling handling2 Keep container closed when not in use handling1->handling2 handling3 Avoid dust generation handling1->handling3 post1 Decontaminate workspace and equipment handling2->post1 Proceed to Post-Handling handling3->post1 post2 Segregate and label all waste post1->post2 post3 Remove PPE correctly post2->post3 disp1 Collect solid waste in labeled container post2->disp1 Dispose of Waste disp2 Collect liquid waste in labeled container post2->disp2 disp3 Dispose of contaminated PPE as hazardous post2->disp3 post4 Wash hands thoroughly post3->post4 disp4 Follow institutional hazardous waste procedures disp1->disp4 disp2->disp4 disp3->disp4

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.